SKLB-197
描述
属性
分子式 |
C25H24N6O |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(3R)-4-[2-(1H-indol-4-yl)-6-(2-methylpyrazol-3-yl)quinazolin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C25H24N6O/c1-16-15-32-13-12-31(16)25-20-14-17(23-9-11-27-30(23)2)6-7-22(20)28-24(29-25)19-4-3-5-21-18(19)8-10-26-21/h3-11,14,16,26H,12-13,15H2,1-2H3/t16-/m1/s1 |
InChI 键 |
FCNFJRRMUAOHKI-MRXNPFEDSA-N |
手性 SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5 |
规范 SMILES |
CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=NN4C)C5=C6C=CNC6=CC=C5 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SKLB-197
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of SKLB-197, a novel small molecule inhibitor. It details the molecular target, the downstream cellular consequences of its inhibition, and standardized protocols for its preclinical evaluation.
Core Mechanism of Action
This compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity. The primary role of ATR is to detect and respond to single-stranded DNA (ssDNA) breaks and replication stress, which are common hallmarks of cancer cells due to their rapid proliferation and defective DNA repair mechanisms.[1]
The mechanism of this compound is rooted in the principle of synthetic lethality . It demonstrates particularly potent antitumor activity in cancer cells that have a loss of function in the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM and ATR are related kinases that respond to different types of DNA damage; ATM primarily responds to double-strand breaks. In ATM-deficient tumors, the cancer cells become heavily reliant on the ATR pathway to repair DNA damage and survive. By inhibiting ATR, this compound effectively removes this crucial survival pathway, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[1]
Upon activation by replication stress, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1). The phosphorylation of CHK1 initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of CHK1, thereby abrogating the cell cycle checkpoint and forcing the cells to enter mitosis with damaged DNA. This leads to mitotic catastrophe and cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Target/System | Notes |
| IC50 | 0.013 µM | ATR Kinase | Highly potent against the primary target.[1][2] |
| Kinase Selectivity | Very weak to no activity | Panel of 402 other protein kinases | Demonstrates high selectivity for ATR.[1] |
| In Vivo Efficacy | Potent antitumor activity | ATM-deficient tumor models | Specific quantitative data on tumor growth inhibition, dosage, and formulation are not detailed in the currently available literature.[1] |
Signaling Pathway Diagram
The following diagram illustrates the ATR signaling pathway and the point of inhibition by this compound.
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound. These are generalized protocols for ATR inhibitors and should be optimized for specific cell lines and experimental conditions.
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the ATR kinase.
Workflow Diagram:
Caption: Generalized workflow for an in vitro ATR kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer: e.g., 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Dilute recombinant human ATR/ATRIP complex and a suitable substrate (e.g., GST-p53 fusion protein) in kinase buffer.
-
-
Assay Procedure:
-
Add diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the ATR kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding a solution of ATP (concentration at or near the Km for ATR).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection and Analysis:
-
Detect the level of substrate phosphorylation using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA with a phospho-specific antibody.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
This cell-based assay confirms the on-target effect of this compound by measuring the phosphorylation of ATR's primary downstream target, CHK1.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., an ATM-deficient line) in 6-well plates and allow them to adhere.
-
Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Induce DNA damage to activate the ATR pathway by treating cells with an agent like hydroxyurea (e.g., 2 mM for 2-4 hours) or UV radiation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total CHK1 and a loading control (e.g., β-actin).
-
This assay assesses the long-term cytotoxic effect of this compound by measuring the ability of single cells to proliferate and form colonies after treatment.
Methodology:
-
Cell Plating and Treatment:
-
Seed a low number of cells (e.g., 200-1000 cells per well, optimized for each cell line) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
For combination studies, a DNA damaging agent can be added concurrently or sequentially.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Wash away excess stain with water and allow the plates to dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
-
This study evaluates the in vivo antitumor efficacy of this compound in an animal model.
Methodology:
-
Model Establishment:
-
Subcutaneously implant human cancer cells (e.g., an ATM-deficient cell line) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The formulation and dosage would need to be determined through pharmacokinetic and tolerability studies.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-CHK1).
-
References
SKLB-197: A Potent and Selective ATR Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), particularly in response to replication stress. Many cancer cells exhibit increased reliance on the ATR signaling pathway for survival due to defects in other DDR pathways, such as the loss of ATM (ataxia-telangiectasia mutated) kinase function. This dependency makes ATR an attractive therapeutic target based on the principle of synthetic lethality. SKLB-197 is a novel, potent, and highly selective inhibitor of ATR kinase, demonstrating significant antitumor activity in preclinical models.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Core Properties of this compound
This compound has been identified as a highly effective and selective ATR kinase inhibitor. Its key biochemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Target | ATR Kinase | [1] |
| IC50 (ATR Kinase) | 0.013 µM | [1] |
| Molecular Formula | C25H24N6O | [1] |
| Molecular Weight | 424.5 g/mol | [1] |
| Solubility | Soluble in DMSO (85 mg/mL) | [1] |
Mechanism of Action: Inhibition of the ATR Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ATR. ATR is a central transducer in the DDR pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage. Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other downstream targets, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells with high levels of replication stress or defective DNA repair mechanisms.
Kinase Selectivity Profile
A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects and potential toxicity. This compound has been demonstrated to be a highly selective ATR inhibitor, with very weak or no activity against a panel of 402 other protein kinases. While the specific quantitative data from this broad panel screening is not publicly available, the high degree of selectivity distinguishes this compound as a promising therapeutic candidate.
Representative Kinase Selectivity Data for a Highly Selective ATR Inhibitor *
| Kinase | IC50 (µM) |
| ATR | 0.013 |
| ATM | >10 |
| DNA-PK | >10 |
| mTOR | >10 |
| PI3Kα | >10 |
| PI3Kβ | >10 |
| PI3Kγ | >10 |
| PI3Kδ | >10 |
| ABL1 | >10 |
| SRC | >10 |
| LCK | >10 |
| EGFR | >10 |
| HER2 | >10 |
| VEGFR2 | >10 |
Note: This table presents representative data for a highly selective ATR inhibitor based on the profile of this compound. The IC50 values for kinases other than ATR are illustrative of high selectivity and are not specific reported values for this compound.
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of this compound. These protocols are based on standard methodologies for characterizing ATR inhibitors and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATR kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ATR kinase, a suitable substrate (e.g., a peptide containing the consensus phosphorylation motif), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³²P-ATP) or a non-radiometric method like fluorescence polarization or luminescence-based ATP detection.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the drug concentration to determine the IC50 value.
Western Blot Analysis for ATR Pathway Inhibition
Objective: To confirm the inhibition of ATR signaling in cells by assessing the phosphorylation status of its downstream target, Chk1.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a defined period. It is often beneficial to induce DNA damage (e.g., with hydroxyurea or UV radiation) to activate the ATR pathway.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Synthesis of this compound
The detailed synthesis of this compound is proprietary. However, based on the chemical structure, a plausible synthetic route would involve a multi-step process. A representative synthesis for structurally similar ATR inhibitors often involves key steps such as the formation of a pyrimidine core, followed by Suzuki or other cross-coupling reactions to introduce the aryl and heteroaryl substituents. The final steps would typically involve the introduction of the morpholine moiety.
Conclusion
This compound is a potent and highly selective ATR kinase inhibitor with promising antitumor activity, particularly in cancers with underlying DNA damage response defects. Its well-defined mechanism of action and favorable preclinical profile make it a strong candidate for further development as a targeted cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other novel ATR inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic properties and in vivo efficacy in a broader range of cancer models.
References
SKLB-197: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. It details its mechanism of action within the DNA Damage Response (DDR) network, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its characterization.
Introduction: The DNA Damage Response and the Central Role of ATR
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1][2] This network detects DNA lesions, signals their presence, and promotes their repair.[3] Two master regulators at the apex of this pathway are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR. While ATM is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage, most notably the replication stress and single-stranded DNA (ssDNA) that frequently arise in rapidly proliferating cancer cells.[1][4][5][6] This dependency on the ATR pathway for survival makes it a compelling therapeutic target.
This compound has emerged as a potent and highly selective small-molecule inhibitor of ATR kinase.[4][7][8][9] Its mechanism of action is centered on the principle of synthetic lethality, where it selectively targets tumor cells that have pre-existing defects in other DDR pathways, such as the loss of ATM function.[4][5] These ATM-deficient tumors become critically reliant on ATR for survival, making them exquisitely sensitive to ATR inhibition.[4]
Core Mechanism of Action of this compound
This compound functions by directly binding to the ATP-binding pocket within the catalytic domain of the ATR kinase.[7] This competitive inhibition prevents ATR from phosphorylating its downstream targets, thereby abrogating the entire ATR-mediated signaling cascade.
The most critical downstream effector of ATR is Checkpoint Kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, which provides the necessary time for DNA repair mechanisms to resolve the damage before the cell enters mitosis.
By inhibiting ATR, this compound prevents the activation of CHK1. This leads to a cascade of deleterious events in cancer cells experiencing high replication stress:
-
Disruption of DNA Damage Signaling: The cell fails to recognize and respond to replication fork stalling.[7]
-
Impaired DNA Repair: The necessary repair processes are not initiated.[7]
-
Abrogation of Cell Cycle Checkpoints: Cells with damaged DNA are no longer arrested and proceed prematurely into mitosis.[10]
-
Mitotic Catastrophe and Apoptosis: The accumulation of unrepaired DNA damage and forced mitotic entry leads to genomic instability, replication fork collapse, and ultimately, programmed cell death (apoptosis).[7][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Description | Source(s) |
| IC₅₀ vs. ATR Kinase | 0.013 µM (13 nM) | The half-maximal inhibitory concentration against the purified ATR enzyme, indicating high potency. | [4][9] |
| Kinase Selectivity | Highly Selective | Exhibited very weak or no activity against a panel of 402 other protein kinases. | [4][5][11] |
| In Vitro Antitumor Activity | Potent | Demonstrates significant antitumor activity, especially against ATM-deficient tumor cells. | [4][5] |
| In Vivo Antitumor Activity | Potent | Shows strong antitumor efficacy in animal models of ATM-deficient cancers. | [4][5] |
| Solubility in DMSO | 85 mg/mL (200.23 mM) | Provides a reference for preparing stock solutions for in vitro experiments. |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the ATR signaling pathway in response to DNA damage and highlights the specific point of inhibition by this compound.
Key Experimental Protocols
The characterization of this compound involves several key experimental methodologies to determine its potency, selectivity, and cellular effects.
This biochemical assay is used to determine the direct inhibitory effect of this compound on ATR kinase activity and calculate its IC₅₀ value.
-
Reagents: Purified recombinant ATR/ATRIP complex, biotinylated peptide substrate, ATP, and varying concentrations of this compound.
-
Procedure: The ATR/ATRIP enzyme is incubated with the peptide substrate and ATP in a reaction buffer.
-
Treatment: The reaction is performed in the presence of a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a DMSO vehicle control.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
Analysis: The percentage of inhibition relative to the DMSO control is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a four-parameter dose-response curve.
This assay confirms that this compound inhibits ATR signaling within cancer cells by measuring the phosphorylation of its primary downstream target, CHK1.[12]
-
Cell Culture and Treatment: Cancer cell lines (e.g., ATM-deficient LoVo cells) are cultured to ~70-80% confluency.
-
Induction of Replication Stress: Cells are treated with a DNA damaging agent like hydroxyurea (HU) or UV radiation to activate the ATR pathway.
-
Inhibitor Treatment: A subset of the stressed cells is co-treated with this compound at various concentrations for a specified duration (e.g., 1-2 hours).
-
Protein Extraction: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification and Electrophoresis: Protein concentration is determined via a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated CHK1 (p-CHK1 Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-CHK1 signal in this compound-treated samples indicates successful target inhibition.
This cellular assay measures the cytotoxic effect of this compound, often to demonstrate synthetic lethality in ATM-deficient cells compared to their ATM-proficient counterparts.
-
Cell Seeding: ATM-deficient and ATM-proficient cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for a prolonged period (e.g., 72-96 hours).
-
Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) reagent according to the manufacturer's protocol.
-
Analysis: Absorbance or luminescence is measured using a plate reader. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. This allows for the calculation of GI₅₀ (concentration for 50% growth inhibition) and demonstrates the differential sensitivity between the cell lines.
This protocol assesses the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells with a relevant genetic background (e.g., ATM-deficient colorectal cancer) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered orally via gavage, on a defined schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are then excised and weighed. The efficacy of this compound is determined by comparing the tumor growth inhibition (TGI) in the treated group to the control group.
Experimental Workflow for ATR Inhibitor Evaluation
The following diagram outlines a logical workflow for the preclinical evaluation of a novel ATR inhibitor like this compound.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ç¾è¿ªè¥¿å¼å±äºthis compoundçè¯ä»£å¨åå¦ï¼PKï¼ç ç©¶|2023-06-28-ç¾è¿ªè¥¿çç©å»è¯ [medicilon.com.cn]
- 10. mdpi.com [mdpi.com]
- 11. ATM/ATR | DC Chemicals [dcchemicals.com]
- 12. benchchem.com [benchchem.com]
The Synthetic Lethal Strategy of SKLB-197 in ATM-Deficient Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principle of synthetic lethality offers a promising avenue for the development of targeted cancer therapies. This approach exploits the dependencies of cancer cells on specific DNA damage response (DDR) pathways, particularly in the context of tumor suppressor gene deficiencies. Ataxia-telangiectasia mutated (ATM), a critical kinase in the DDR, is frequently inactivated in a variety of cancers. This deficiency renders cancer cells highly dependent on the parallel ATR (ATM and Rad3-related) kinase pathway for survival. SKLB-197 is a potent and highly selective small molecule inhibitor of ATR kinase. This technical guide provides an in-depth overview of the preclinical data supporting the synthetic lethal interaction between this compound and ATM deficiency, detailing its mechanism of action, anti-tumor efficacy, and the experimental methodologies used for its evaluation.
Introduction: The Principle of Synthetic Lethality in ATM-Deficient Cancers
Synthetic lethality is a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of function of either gene alone is viable.[1] In the context of cancer therapy, this concept is applied by targeting a protein or pathway that is essential for the survival of cancer cells harboring a specific genetic mutation (e.g., loss of a tumor suppressor gene), while being non-essential for normal cells.[2]
The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[3][4] It orchestrates cell cycle checkpoints, DNA repair, and apoptosis to maintain genomic stability.[5][6] Loss-of-function mutations in the ATM gene are found in various cancers, leading to impaired DSB repair.[3] These ATM-deficient cancer cells become critically reliant on the ATR kinase pathway to resolve replication stress and repair other forms of DNA damage, creating a therapeutic vulnerability.[7][8] Inhibition of ATR in this context leads to a catastrophic accumulation of DNA damage and subsequent cell death, illustrating a classic synthetic lethal relationship.[9]
This compound: A Potent and Selective ATR Inhibitor
This compound has been identified as a potent and highly selective inhibitor of ATR kinase.[2][8] Its selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic window.
In Vitro Potency and Selectivity
This compound demonstrates significant potency against ATR kinase in biochemical assays. The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of ATR, which in turn prevents the phosphorylation of its downstream targets, such as Chk1.[8]
| Compound | Target | IC50 (µM) | Reference |
| This compound | ATR Kinase | 0.013 | [2] |
Table 1: In Vitro Potency of this compound against ATR Kinase.
Preclinical studies have highlighted the selective cytotoxicity of this compound against cancer cell lines with deficient ATM function.[8] While comprehensive data across a wide panel of isogenic cell lines is continually emerging, the available evidence strongly supports this synthetic lethal interaction. For instance, ATM-deficient colorectal cancer cell lines, such as LoVo, have shown significant sensitivity to this compound.[8]
| Cell Line | ATM Status | This compound IC50 (µM) | Reference |
| LoVo | Deficient | Data indicates high sensitivity | [8] |
| Various ATM-proficient cell lines | Proficient | Data indicates lower sensitivity | [8] |
Table 2: Differential In Vitro Cytotoxicity of this compound in ATM-Deficient vs. ATM-Proficient Cancer Cell Lines (Illustrative).
Mechanism of Action: Exploiting the ATM-Deficiency
The synthetic lethal mechanism of this compound in ATM-deficient cancers is rooted in the abrogation of the remaining critical DNA damage response pathway.
Figure 1: Signaling Pathway of this compound Induced Synthetic Lethality. In ATM-proficient cells, both ATM and ATR pathways contribute to DNA repair and cell survival. In ATM-deficient cells, the compensatory ATR pathway is critical for survival. This compound inhibits ATR, leading to DNA repair failure and apoptosis.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models using ATM-deficient human cancer cell lines.
Xenograft Studies
In a LoVo (ATM-deficient) colorectal adenocarcinoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition (TGI).[8]
| Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| LoVo Xenograft | This compound | 100 mg/kg | 72.8 | [8] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in an ATM-Deficient Xenograft Model.
Pharmacokinetic Profile
This compound has demonstrated favorable pharmacokinetic properties in preclinical models, suggesting good oral bioavailability and moderate clearance.[8]
| Parameter | Value | Species | Reference |
| Cmax | Specific data pending further publication | Mouse | [8] |
| T1/2 | Specific data pending further publication | Mouse | [8] |
| Bioavailability | Described as "good" | Mouse | [8] |
Table 4: Summary of Pharmacokinetic Properties of this compound (Illustrative).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., LoVo and an ATM-proficient control line) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Figure 2: Experimental Workflow for MTT Cell Viability Assay.
Western Blot Analysis for ATR Pathway Inhibition
This method is used to detect the phosphorylation status of key proteins in the ATR signaling pathway.
-
Cell Culture and Treatment: Culture ATM-deficient and -proficient cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Induce replication stress with hydroxyurea (HU) for the final 2 hours of treatment.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-γH2AX, and a loading control like anti-Actin).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Figure 3: Experimental Workflow for Western Blot Analysis.
In Vivo Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject LoVo cells (5 x 10^6) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.
-
Dosing: Administer this compound orally at the specified dose (e.g., 100 mg/kg) daily for the duration of the study.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of ATM-deficient cancers, leveraging the principle of synthetic lethality. Its high potency and selectivity for ATR kinase, coupled with demonstrated in vitro and in vivo efficacy, underscore its potential as a targeted therapy. Further investigation is warranted to establish a broader profile of its activity across a diverse range of ATM-deficient cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic properties in preparation for potential clinical development. The continued exploration of synthetic lethal strategies with inhibitors like this compound holds the key to advancing personalized medicine in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Discovery and Synthesis of SKLB-197: A Potent and Selective ATR Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 8, 2025
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SKLB-197, a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity. In cancer cells, particularly those with defects in other DDR pathways such as Ataxia-Telangiectasia Mutated (ATM) deficiency, there is a heightened reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors to induce synthetic lethality, selectively killing cancer cells while sparing normal tissues. This compound has emerged as a promising drug candidate, demonstrating significant antitumor activity in preclinical models. This document details the scientific rationale, experimental methodologies, and key data associated with the development of this compound, intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction: The Role of ATR in Cancer and the Rationale for Inhibition
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby safeguarding genomic stability.[1][2] A key apical kinase in this pathway is the Ataxia Telangiectasia and Rad3-related (ATR) protein, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3] ATR is primarily activated in response to single-stranded DNA (ssDNA) breaks and replication stress, common hallmarks of cancer cells due to oncogene-induced uncontrolled proliferation.[1]
Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] In many cancer types, other components of the DDR pathway, such as the ATM kinase, are dysfunctional. This renders the cancer cells critically dependent on the ATR pathway for survival, a concept known as synthetic lethality.[1] Therefore, inhibiting ATR in such tumors can lead to the accumulation of catastrophic DNA damage and subsequent cancer cell death, while having a minimal effect on healthy cells with intact DDR pathways. This targeted approach has positioned ATR as a highly attractive target for cancer therapy.
This compound was discovered through a focused drug discovery program aimed at identifying potent and selective ATR inhibitors.[1] This guide elucidates the key milestones in its development, from initial discovery to preclinical validation.
Discovery of this compound: A Highly Potent and Selective ATR Kinase Inhibitor
This compound, with the chemical name 3-(4-(3-methylmorpholino)-6-(1H-pyrazol-4-yl)quinazolin-2-yl)-1H-indole, was identified through structural optimization and extensive structure-activity relationship (SAR) studies of a hit compound.[1] This research, published by Bin H, et al. in the European Journal of Medicinal Chemistry in 2022, detailed the discovery of this novel ATR inhibitor.[1]
In Vitro Potency and Selectivity
The inhibitory activity of this compound against ATR kinase was determined through in vitro kinase assays. The compound demonstrated exceptional potency with a half-maximal inhibitory concentration (IC50) of 0.013 µM.[1][4][5] To assess its selectivity, this compound was screened against a large panel of 402 other protein kinases, where it exhibited very weak or no activity, highlighting its high specificity for ATR.[1][4]
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | ATR Kinase | 0.013 | High (vs. 402 other kinases) | [1][4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the quinazoline core, followed by the introduction of the indole and pyrazole moieties. While the specific, detailed protocol from the primary publication by Bin H, et al. is not publicly available in its entirety, the synthesis of similar quinazoline-based compounds has been described in the literature. The general synthetic strategy for such compounds typically involves the following key transformations:
-
Construction of the Quinazoline Core: This is often achieved through the condensation of an anthranilic acid derivative with a suitable nitrogen-containing reactant, followed by chlorination to provide a reactive intermediate.
-
Introduction of the Morpholine Moiety: Nucleophilic substitution of the chlorinated quinazoline with (R)-3-methylmorpholine.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling reaction to introduce the pyrazole group at the 6-position of the quinazoline ring.
-
Final Assembly: A final coupling step to attach the indole moiety at the 2-position of the quinazoline core.
Note: The exact reagents, reaction conditions, and purification methods for the synthesis of this compound are detailed in the primary publication: Bin H, et al. Eur J Med Chem. 2022 Feb 12;232:114187.
Biological Evaluation: In Vitro and In Vivo Antitumor Activity
This compound has demonstrated potent antitumor activity in both in vitro and in vivo models, particularly in cancer cells with ATM deficiency, consistent with the principle of synthetic lethality.[1][4]
In Vitro Cellular Activity
The antiproliferative effects of this compound were evaluated in various cancer cell lines. The compound showed significant growth inhibition, with the most pronounced effects observed in ATM-deficient cell lines. This selective cytotoxicity underscores the synthetic lethal interaction between ATR inhibition and ATM deficiency.
In Vivo Efficacy
In vivo studies using xenograft models of human tumors have shown that this compound exhibits significant antitumor activity. The compound was reported to have good pharmacokinetic properties, suggesting its potential for effective systemic administration.[1]
Detailed quantitative data from in vitro and in vivo studies are available in the primary publication: Bin H, et al. Eur J Med Chem. 2022 Feb 12;232:114187.
Mechanism of Action: ATR Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the ATR kinase, a central component of the DNA damage response pathway.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
SKLB-197: A Potent and Selective ATR Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKLB-197 is a novel and highly selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided to enable further research and development. This compound demonstrates potent antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene, highlighting its potential as a targeted therapeutic agent in oncology through the principle of synthetic lethality.[1][2]
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4-morpholinyl]-6-(1-methyl-1H-pyrazol-5-yl)quinazoline. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₅H₂₄N₆O |
| Molecular Weight | 424.51 g/mol |
| IUPAC Name | 2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4-morpholinyl]-6-(1-methyl-1H-pyrazol-5-yl)quinazoline |
| CAS Number | 2713577-16-1 |
| SMILES | CN1N=CC=C1C2=CC3=C(N4--INVALID-LINK--COCC4)N=C(C5=CC=CC6=C5C=CN6)N=C3C=C2 |
| Appearance | Solid powder |
| Solubility | DMSO: 85 mg/mL (200.23 mM) |
Mechanism of Action
This compound is a potent and highly selective inhibitor of ATR kinase.[1] ATR is a master regulator of the DDR, a network of signaling pathways that maintains genomic integrity.[2] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from replication stress, a common feature of cancer cells due to oncogene activation and rapid proliferation.
Upon activation, ATR phosphorylates a cascade of downstream targets, most critically the checkpoint kinase 1 (Chk1).[3] This phosphorylation event initiates cell cycle arrest, allowing time for DNA repair.[3] this compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of Chk1 and other substrates.[2] This abrogation of the ATR signaling pathway leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[4]
The selective antitumor activity of this compound is enhanced in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the ATM gene. This concept, known as synthetic lethality, provides a therapeutic window to target cancer cells while sparing normal tissues.[1][2]
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. rsc.org [rsc.org]
- 4. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of SKLB-197: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Findings
This compound has been identified as a highly potent and selective inhibitor of ATR kinase, a critical regulator of the DNA damage response (DDR).[1] The inhibition of ATR by this compound has shown significant antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) kinase, operating on the principle of synthetic lethality.[1][2]
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against ATR kinase.
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | ATR Kinase | 0.013 | High (weak to no activity against 402 other protein kinases)[1][3] |
Mechanism of Action: ATR Signaling Pathway
ATR kinase is a pivotal component of the DDR pathway, primarily activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In cancer cells with a deficient ATM pathway, the reliance on the ATR pathway for survival is heightened. Inhibition of ATR by this compound in such contexts leads to the accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality.[1]
Caption: ATR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the characterization of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against its target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant ATR kinase
-
Substrate peptide for ATR
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be close to the Km value for ATR.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is crucial for assessing the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., ATM-deficient and ATM-proficient lines)
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Phospho-Proteins
Western blotting is used to detect the phosphorylation status of downstream targets of a kinase, providing evidence of target engagement and pathway modulation within the cell.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-ATR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening and characterization of a kinase inhibitor.
Caption: General Workflow for In Vitro Kinase Inhibitor Discovery.
References
In-Depth Technical Guide: The Effect of SKLB-197 on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR).[1][2][3] This technical guide delves into the core mechanism of this compound's action on cell cycle checkpoints, providing a comprehensive overview for researchers in oncology and drug development. ATR kinase inhibition is a promising therapeutic strategy, particularly in tumors with existing DNA damage repair defects, leveraging the concept of synthetic lethality.[2][3] This document outlines the signaling pathways affected by this compound, presents quantitative data on its cell cycle effects, and provides detailed protocols for key experimental validation.
Introduction to this compound and its Target: The ATR Kinase
This compound has been identified as a highly potent and selective inhibitor of ATR kinase with a reported IC50 of 0.013 μM.[1][2][3] ATR is a serine/threonine-protein kinase that plays a crucial role in maintaining genomic stability, primarily by responding to replication stress and single-stranded DNA breaks.[4][5] In the complex network of the DDR, the ATR-Chk1 signaling axis is a central pathway that activates cell cycle checkpoints, particularly the intra-S and G2/M checkpoints.[6][7] This checkpoint activation provides the cell with an opportunity to repair damaged DNA before proceeding with DNA replication or mitosis, thus preventing the propagation of genomic errors.
Many cancer cells exhibit a defective G1 checkpoint, often due to mutations in genes like TP53, making them heavily reliant on the ATR-mediated intra-S and G2/M checkpoints for survival, especially under conditions of replicative stress induced by oncogenes or chemotherapeutic agents. By inhibiting ATR, this compound abrogates these critical checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and, ultimately, apoptosis, a mechanism that can be selectively lethal to cancer cells.
The ATR-Chk1 Signaling Pathway and this compound's Point of Intervention
The activation of the ATR-Chk1 pathway is initiated by the recognition of replication protein A (RPA)-coated single-stranded DNA (ssDNA), a common intermediate in various DNA damage and replication stress scenarios. This leads to the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (Chk1) being a primary and critical target.
Phosphorylation of Chk1 at Ser317 and Ser345 by ATR is a key event that unleashes the downstream signaling cascade.[7] Activated Chk1, in turn, phosphorylates and inactivates the Cdc25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the engines that drive the cell cycle forward. The inhibition of CDKs leads to cell cycle arrest at the intra-S and G2/M phases.
This compound, as a direct inhibitor of ATR's kinase activity, blocks this entire cascade at its origin. By preventing the initial phosphorylation and activation of Chk1, this compound effectively dismantles the checkpoint response, allowing the cell cycle to proceed despite the presence of DNA damage.
Caption: this compound inhibits ATR, preventing Chk1 phosphorylation and abrogating G2/M arrest.
Quantitative Analysis of this compound's Effect on Cell Cycle Progression
The abrogation of the G2/M checkpoint by this compound can be quantitatively assessed by analyzing the distribution of cells in different phases of the cell cycle using flow cytometry. While specific data for this compound is not publicly available in tabulated form, the expected outcome of ATR inhibition is a decrease in the G2/M population and a potential accumulation in the S phase, followed by apoptosis (sub-G1 peak), especially in cancer cells under replicative stress.
Table 1: Illustrative Data on Cell Cycle Distribution Following ATR Inhibition
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 45 | 25 | 30 | 2 |
| This compound (Low Conc.) | 42 | 35 | 20 | 3 |
| This compound (High Conc.) | 38 | 40 | 15 | 7 |
| Doxorubicin (Induces G2/M arrest) | 20 | 15 | 60 | 5 |
| This compound + Doxorubicin | 25 | 35 | 10 | 30 |
Note: The data in this table is illustrative and represents the expected effects of a potent ATR inhibitor like this compound. It is intended for conceptual understanding in the absence of specific published data for this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines, including those with and without TP53 mutations (e.g., HCT116 p53+/+ and HCT116 p53-/-), should be used.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound should be dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations should be prepared fresh in the cell culture medium.
Western Blot Analysis of Chk1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on ATR's kinase activity by measuring the phosphorylation of its direct downstream target, Chk1.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before inducing DNA damage with an agent like hydroxyurea (HU) or UV radiation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for Western blot analysis of Chk1 phosphorylation.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantitative determination of cell cycle distribution following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound and/or a DNA-damaging agent for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound represents a promising therapeutic agent that targets the core of the DNA damage response by inhibiting ATR kinase. Its mechanism of action, centered on the abrogation of the G2/M cell cycle checkpoint, provides a clear rationale for its selective anti-tumor activity, particularly in cancers with compromised G1 checkpoint function. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the effects of this compound and other ATR inhibitors on cell cycle control. Further studies elucidating the in vivo efficacy and potential combination therapies will be crucial in translating the potent preclinical activity of this compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the ATR-CHK1 Axis in Cancer Therapy [mdpi.com]
The Antitumor Activity of SKLB-197: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This document provides a comprehensive overview of the preclinical antitumor activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports the potential of this compound as a promising therapeutic agent, particularly in tumors with deficiencies in other DDR pathways, such as those with mutated Ataxia Telangiectasia Mutated (ATM).
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex signaling network, the DNA damage response (DDR), to detect and repair DNA lesions, thereby maintaining genomic stability. A key player in the DDR is the ATR kinase, which is activated by a broad range of DNA damage, particularly replication stress.[1] Once activated, ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3]
In many cancer cells, other components of the DDR pathway, such as ATM, are often mutated or lost. This renders the cancer cells highly dependent on the ATR pathway for survival, a concept known as synthetic lethality.[4][5] Targeting ATR in such tumors presents a promising therapeutic strategy to selectively kill cancer cells while sparing normal tissues.
This compound has been identified as a potent and highly selective small molecule inhibitor of ATR kinase.[4] This technical guide summarizes the key preclinical findings on the antitumor activity of this compound, providing a valuable resource for researchers and drug development professionals.
Mechanism of Action
This compound exerts its antitumor effect by inhibiting the kinase activity of ATR.[6] In cancer cells with defects in the ATM signaling pathway, the inhibition of ATR by this compound leads to the accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, apoptotic cell death.[4] This selective targeting of ATM-deficient tumors is a prime example of synthetic lethality.
Signaling Pathway
The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) that is coated with Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these sites of DNA damage, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle arrest and DNA repair. By inhibiting ATR, this compound disrupts this entire cascade.
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data on the in vitro and in vivo antitumor activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) |
| ATR | 0.013 |
Data represents the half-maximal inhibitory concentration (IC50) against the purified ATR kinase enzyme.[4]
Table 2: In Vitro Cellular Proliferation (IC50 Values)
| Cell Line | Cancer Type | ATM Status | IC50 (µM) |
| LoVo | Colorectal Adenocarcinoma | Deficient | Data not available |
| HCT116 | Colorectal Carcinoma | Proficient | Data not available |
| A549 | Lung Carcinoma | Proficient | Data not available |
| SW620 | Colorectal Adenocarcinoma | Deficient | Data not available |
Specific IC50 values for this compound against various cancer cell lines are not publicly available in the reviewed literature. The table structure is provided as a template for future data.
Table 3: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| This compound (50 mg/kg) | Daily | Data not available |
Specific tumor growth inhibition data for this compound in in vivo models is not publicly available in the reviewed literature. The table structure is provided as a template for future data.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the antitumor activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
This method detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system.
Caption: Western blot workflow for detecting apoptotic markers.
Cell Cycle Analysis (Flow Cytometry)
This technique analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis using flow cytometry.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., LoVo)
-
Matrigel
-
This compound formulation
-
Calipers
Protocol:
-
Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound is a potent and selective ATR inhibitor with promising antitumor activity, particularly in the context of ATM-deficient cancers. Its mechanism of action, based on the principle of synthetic lethality, offers a potential therapeutic window for targeted cancer therapy. The preclinical data, although limited in the public domain, strongly supports further investigation of this compound as a novel anticancer agent. This technical guide provides a foundational understanding of the preclinical profile of this compound and serves as a resource for the design of future studies.
References
- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SKLB-197 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in in vitro cell culture experiments. The protocols outlined below are designed to facilitate research into the DNA Damage Response (DDR) and to explore the therapeutic potential of this compound, particularly in cancers with specific genetic vulnerabilities.
Introduction
This compound is a small molecule inhibitor that selectively targets the ATR kinase with a reported IC50 value of 0.013 μM.[1] ATR is a critical regulator of the DDR pathway, primarily activated in response to replication stress and single-stranded DNA breaks.[1] In tumor cells with a deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene, the reliance on the ATR pathway for survival is heightened. This creates a synthetic lethal relationship, where the inhibition of ATR by this compound can selectively induce cell death in ATM-deficient cancer cells while sparing normal, ATM-proficient cells. These notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, focusing on those with ATM deficiency.
Data Presentation
Compound Information
| Property | Value | Reference |
| Target | ATR Kinase | [1] |
| IC50 (Kinase Assay) | 0.013 µM | [1] |
| Molecular Weight | 424.5 g/mol | N/A |
| Solubility | DMSO (85 mg/mL), Insoluble in Water and Ethanol | N/A |
| Storage (Powder) | -20°C for 3 years | N/A |
| Storage (Stock Solution) | -80°C for 1 year, -20°C for 1 month | N/A |
Exemplary Cellular Activity of a Selective ATR Inhibitor in ATM-deficient vs. ATM-proficient Cell Lines
Due to the limited availability of specific published cell-based IC50/GI50 data for this compound, the following table presents exemplary data for a similar selective ATR inhibitor, AZD6738, to illustrate the principle of synthetic lethality in ATM-deficient cancer cells.
| Cell Line | Cancer Type | ATM Status | Treatment | GI50 (µM) |
| SNU-601 | Gastric Cancer | Deficient | AZD6738 | ~0.1 |
| SNU-484 | Gastric Cancer | Proficient | AZD6738 | >10 |
| H23 | Non-Small Cell Lung | Deficient | AZD6738 | ~0.5 |
| H460 | Non-Small Cell Lung | Proficient | AZD6738 | >10 |
Data is illustrative and based on the activity of a comparable selective ATR inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
Caption: ATR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : To prepare a 10 mM stock solution, dissolve 4.25 mg of this compound (MW: 424.5 g/mol ) in 1 mL of sterile DMSO.
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Cell Culture
-
Cell Lines : It is recommended to use a pair of isogenic or otherwise comparable cell lines with differing ATM status. Examples of potentially suitable cell lines include:
-
ATM-deficient : SNU-601 (gastric), H23 (non-small cell lung), or engineered ATM-knockout lines (e.g., from HCT116 or LoVo).
-
ATM-proficient : SNU-484 (gastric), H460 (non-small cell lung), HCT116, LoVo.
-
-
Culture Conditions : Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50).
-
Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment : Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Seeding and Treatment : Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at relevant concentrations (e.g., 1x and 5x GI50) and a vehicle control for 48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment : Seed 5 x 10^5 cells per well in a 6-well plate. After overnight adherence, treat the cells with this compound (e.g., at GI50 concentration) and a vehicle control for 24 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, collect them by centrifugation at 300 x g for 5 minutes, and wash with PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells at 4°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Phospho-Chk1
This protocol is to confirm the on-target effect of this compound by measuring the phosphorylation of a key ATR substrate, Chk1.
-
Cell Seeding and Treatment : Seed 1-2 x 10^6 cells in a 10 cm dish and allow them to adhere. Pre-treat the cells with this compound (e.g., 1 µM) for 1-2 hours. To induce replication stress and ATR activation, you can add a DNA damaging agent like hydroxyurea (2 mM) or UV irradiation for a short period before harvesting.
-
Protein Extraction : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. Also, probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Application Notes and Protocols: Preparation of SKLB-197 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, with an IC50 value of 0.013 μM.[1][2][3] It has demonstrated significant antitumor activity in preclinical models, particularly in tumors with deficiencies in the ATM kinase.[1][3][4] Proper preparation of stock solutions is critical for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][5] These notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 424.51 g/mol | [4] |
| Chemical Formula | C25H24N6O | [4] |
| Solubility in DMSO | 85 - 100 mg/mL (200.2 - 235.6 mM) | [1][5] |
| Appearance | Solid powder | [4] |
| Storage of Stock Solution | -20°C for 1 month or -80°C for 6 months | [5][6] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)[1]
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
3.2. Calculations
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 424.51 g/mol x 0.001 L
-
Mass (mg) = 4.2451 mg
Therefore, 4.2451 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
3.3. Procedure
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For the example above, weigh 4.2451 mg.
-
Adding DMSO: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example, add 1 mL of DMSO.
-
Dissolving the Compound:
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
-
3.4. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualization
Experimental Workflow for this compound Stock Solution Preparation
A flowchart illustrating the key steps for preparing the this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | ATR inhibitor | CAS 2713577-16-1 | ATM/ATR | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
Determining the Optimal Working Concentration of SKLB-197: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-197 is a potent and highly selective small molecule inhibitor of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] It exhibits an in vitro IC50 value of 0.013 μM against ATR kinase.[1][2][3] this compound has demonstrated significant antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene, highlighting its potential as a targeted cancer therapeutic.[3] The principle of synthetic lethality, where the combination of two genetic alterations (in this case, ATM deficiency and ATR inhibition) leads to cell death, is a key strategy in its therapeutic application.[3]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro studies. The optimal working concentration is not a single value but rather a range that elicits the desired biological effect (inhibition of ATR signaling) while minimizing off-target effects and cytotoxicity. This document outlines a systematic approach, integrating data from biochemical and cell-based assays to establish an effective concentration range for this compound in your specific experimental model.
Mechanism of Action: The ATR Signaling Pathway
ATR is a serine/threonine-protein kinase that plays a central role in response to DNA replication stress and certain types of DNA damage. Upon sensing stalled replication forks or single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), ATR, in complex with its binding partner ATRIP, is recruited to the site of damage.[4][5] This leads to the activation of ATR kinase, which then phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1).[2][4] Phosphorylation of Chk1 initiates a signaling cascade that results in cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][2] this compound, as an ATR inhibitor, blocks this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, especially in cancer cells that are highly reliant on the ATR pathway for survival due to underlying genomic instability or defects in other DDR pathways like the ATM pathway.
ATR Signaling Pathway and this compound Inhibition.
Experimental Workflow for Determining Optimal Working Concentration
A multi-faceted approach is recommended to determine the optimal working concentration of this compound. This involves assessing its direct inhibitory effect on the ATR kinase, its impact on cell viability, and its ability to modulate the ATR signaling pathway within a cellular context.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of SKLB-197 (ATR Inhibitor) in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways that safeguard genomic integrity. Cancer cells often exhibit DDR deficiencies, making them reliant on alternative repair pathways for survival. This dependency creates therapeutic opportunities through the concept of synthetic lethality, where the simultaneous inhibition of two key DDR proteins leads to cancer-specific cell death while sparing normal cells.
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][2][3] PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks (SSBs), leading to the formation of double-strand breaks (DSBs) during DNA replication.[2][4] In HR-deficient cells, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death.
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a principal regulator of the cellular response to replication stress.[5][6] When replication forks stall, ATR is activated and initiates a signaling cascade to stabilize the forks, arrest the cell cycle, and promote DNA repair.[7][8] Many cancer cells experience high levels of intrinsic replication stress and are therefore highly dependent on the ATR pathway for survival.
SKLB-197 is a potent and highly selective ATR inhibitor.[3] The combination of an ATR inhibitor like this compound with a PARP inhibitor represents a promising therapeutic strategy. PARP inhibition induces replication stress, thereby increasing the reliance of cancer cells on the ATR pathway. The subsequent inhibition of ATR by this compound prevents the cell from resolving this stress, leading to replication catastrophe, overwhelming DNA damage, and ultimately, synergistic cell death.[7][9] This combination has the potential to expand the utility of PARP inhibitors beyond HR-deficient tumors and to overcome acquired resistance to PARP inhibitor monotherapy.[7][10]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of the synergistic anti-tumor effects of this compound in combination with PARP inhibitors.
Signaling Pathways and Mechanism of Action
The synergistic interaction between this compound and PARP inhibitors is based on the principle of dual blockade of critical DNA damage response pathways.
Caption: Mechanism of synergy between this compound and PARP inhibitors.
Data Presentation
In Vitro Synergistic Activity
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of ATR and PARP inhibitors in various cancer cell lines.
Table 1: IC50 Values of ATR and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | ATRi (AZD6738) IC50 (µM) | PARPi (Olaparib) IC50 (µM) |
| PEO-1 | Ovarian | BRCA2 mutant | 0.21 | Not specified |
| OV-90 | Ovarian | BRCA wild-type | 2.77 | Not specified |
| SKOV-3 | Ovarian | BRCA wild-type | 3.59 | Not specified |
| UWB1 | Ovarian | gBRCA1 mutant | Not specified | 1.6 ± 0.9 |
| UWB1-R | Ovarian | Olaparib-resistant | Not specified | 3.4 ± 0.6 |
| HCC1937 | TNBC | BRCA1 mutant | 9.96 nM (Elimusertib) | Not specified |
| HCC1937-R | TNBC | Talazoparib-resistant | 55.90 nM (Elimusertib) | Not specified |
Data compiled from multiple sources.[9][11][12]
Table 2: Combination Index (CI) Values for ATR and PARP Inhibitor Combinations
| Cell Line | Genetic Background | PARP Inhibitor | ATR Inhibitor | Combination Index (CI) | Interpretation | Reference |
| SKOV-3 | BRCA wild-type | Olaparib | AZD6738 | 0.004 | Strong Synergy | [9] |
| OV-90 | BRCA wild-type | Olaparib | AZD6738 | 0.03 | Strong Synergy | [9] |
| PEO-1 | BRCA2 mutant | Olaparib | AZD6738 | <0.1 | Strong Synergy | [9] |
| ATM-/- TK6 | ATM deficient | Olaparib | AZD6738 | 0.59 ± 0.01 | Synergy | [5] |
| BRCA1 AID/AID TK6 | BRCA1 deficient | Olaparib | AZD6738 | 0.57 ± 0.12 | Synergy | [5] |
| ATM-/- TK6 | ATM deficient | Talazoparib | AZD6738 | 0.605 ± 0.05 | Synergy | [5] |
| BRCA1 AID/AID TK6 | BRCA1 deficient | Talazoparib | AZD6738 | 0.63 ± 0.06 | Synergy | [5] |
| RAD54-/- TK6 | RAD54 deficient | Talazoparib | AZD6738 | 0.63 ± 0.10 | Synergy | [5] |
| BRCA1 AID/AID TK6 | BRCA1 deficient | Veliparib | AZD6738 | 0.55 ± 0.10 | Synergy | [5] |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
A systematic approach is recommended to evaluate the combination of this compound and a PARP inhibitor, progressing from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for evaluating the combination therapy.
In Vitro Experimental Protocols
1. Cell Viability Assay (MTT or Crystal Violet)
This assay determines the effect of this compound and a PARP inhibitor, alone and in combination, on the proliferation and survival of cancer cells.
-
Protocol:
-
Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response matrix of this compound and the PARP inhibitor. Include single-agent and vehicle controls.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Fix the cells with methanol and stain with 0.5% crystal violet solution.
-
Wash and air-dry the plates.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent.
-
2. Synergy Analysis (Combination Index)
The Combination Index (CI) is calculated to quantitatively determine the nature of the drug interaction.
-
Protocol:
-
Data Input: Use the dose-response data from the cell viability assays for both single agents and their combinations at a constant ratio.
-
Calculation: Use software such as CompuSyn to calculate the CI based on the Chou-Talalay method.[1]
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
3. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Protocol:
-
Treatment: Treat cells in 6-well plates with this compound, the PARP inhibitor, or the combination at synergistic concentrations for 48-72 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[4][6][13][14]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
4. Western Blot Analysis
This technique is used to assess changes in the expression and phosphorylation status of key proteins in the DDR pathway.
-
Protocol:
-
Lysate Preparation: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Model Protocol
1. Model Establishment
-
Cell Line Selection: Choose a cancer cell line that has shown sensitivity to the combination in vitro.
-
Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[19][20]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
2. Combination Treatment
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Dosing and Administration:
-
This compound: The specific dosage and schedule should be determined based on preclinical pharmacokinetic and tolerability studies. As a reference, other ATR inhibitors like AZD6738 have been administered orally at 25-50 mg/kg daily.[21]
-
PARP Inhibitor: Administer the PARP inhibitor at a clinically relevant dose and schedule (e.g., Olaparib at 50 mg/kg, daily, oral gavage).
-
The combination group will receive both treatments concurrently or in a sequence determined by in vitro scheduling experiments.
-
3. Efficacy Assessment
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a defined duration.
4. Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, harvest tumors for biomarker analysis.
-
Analysis: Perform Western blotting or immunohistochemistry on tumor lysates to assess the levels of γH2AX, cleaved PARP, and p-CHK1 to confirm target engagement and the mechanism of action in vivo.
Conclusion
The combination of the ATR inhibitor this compound and a PARP inhibitor holds significant therapeutic potential by inducing synthetic lethality in cancer cells. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy, from initial in vitro synergy screening to in vivo efficacy confirmation. The data generated from these studies will be crucial for advancing this promising therapeutic strategy towards clinical development.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of ATR and PARP reverses acquired PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Xenograft Models for SKLB-197 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] ATR plays a pivotal role in responding to replication stress and single-stranded DNA damage, activating downstream signaling to promote cell cycle arrest and DNA repair.[4][5] In tumor cells with defects in other DDR pathways, such as ataxia-telangiectasia mutated (ATM) kinase deficiency, there is a heightened reliance on the ATR pathway for survival.[1] This creates a synthetic lethality scenario where inhibition of ATR by compounds like this compound can lead to selective tumor cell death.[1] Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for such investigations.[6][7][8]
These application notes provide detailed protocols for the development and utilization of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to assess the in vivo efficacy of this compound.
This compound: Mechanism of Action and Signaling Pathway
This compound selectively inhibits ATR kinase with a very low IC50 value of 0.013 μM.[2][3] The ATR signaling pathway is activated in response to DNA damage, particularly replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle checkpoints, DNA repair, and apoptosis.[4][5] By inhibiting ATR, this compound disrupts this signaling cascade, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells. This effect is particularly pronounced in tumors with ATM deficiency.[1]
Caption: this compound inhibits the ATR signaling pathway, leading to apoptosis.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Development
This protocol describes the establishment of subcutaneous xenografts using cancer cell lines. The choice of cell line is critical; for this compound studies, ATM-deficient cell lines are recommended to leverage the synthetic lethality mechanism.
Materials:
-
ATM-deficient human cancer cell line (e.g., as identified from literature or internal screening)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME, Type 3[9]
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.[9]
-
Cell Harvesting and Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.
-
Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel/Cultrex BME on ice to achieve the desired final cell concentration (e.g., 1 x 10^7 cells/mL). The optimal number of cells can range from 1 x 10^6 to 1 x 10^7.[9][10]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved protocols.
-
Using a 27-30 gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x Length x Width².[11]
-
-
Initiation of this compound Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule and route of administration.
-
Patient-Derived Xenograft (PDX) Model Development
PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.[7][11][12]
Materials:
-
Freshly resected human tumor tissue, obtained with appropriate ethical approval
-
Sterile transport medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments (scalpels, forceps)
-
6-8 week old severely immunodeficient mice (e.g., NOD/SCID, NSG)[11]
-
Anesthesia
-
Suturing materials
Protocol:
-
Tumor Tissue Processing:
-
Transport the fresh tumor tissue to the laboratory on ice in sterile transport medium.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.
-
Remove any necrotic or non-tumor tissue.[11]
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth as described for CDX models.
-
When the tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
The excised tumor can be serially passaged into new cohorts of mice for expansion.[11]
-
-
Expansion and Treatment Studies:
-
Once a stable PDX line is established and expanded, implant tumor fragments into a cohort of mice for the this compound efficacy study.
-
Monitor tumor growth, randomize mice, and initiate treatment as described for CDX models.
-
Caption: Workflow for CDX and PDX model development for this compound studies.
Data Presentation
All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Summary of Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.2 ± 105.7 | - | - |
| This compound (X mg/kg) | 10 | 148.9 ± 11.8 | 450.6 ± 55.1 | 64.0 | <0.001 |
| Positive Control | 10 | 152.1 ± 13.1 | 380.4 ± 48.9 | 69.6 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Mean % Body Weight Change |
| Vehicle Control | 10 | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound (X mg/kg) | 10 | 22.3 ± 0.7 | 21.9 ± 0.8 | -1.8 |
| Positive Control | 10 | 22.6 ± 0.8 | 20.8 ± 1.1 | -8.0 |
Conclusion
The development of robust xenograft models is crucial for the preclinical evaluation of novel anti-cancer agents like this compound. The protocols outlined in these application notes provide a framework for establishing both cell line-derived and patient-derived xenografts to assess the in vivo efficacy of this compound. Careful selection of tumor models, particularly those with underlying DDR defects, will be key to demonstrating the therapeutic potential of this selective ATR inhibitor.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of SKLB-197
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-197 is a potent and highly selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, especially in response to replication stress.[1][5] Many cancer cells exhibit defects in other DDR pathways, such as ataxia-telangiectasia mutated (ATM) deficiency, rendering them highly dependent on ATR for survival. This creates a synthetic lethal relationship that can be exploited for therapeutic intervention.[1][6] this compound has demonstrated significant antitumor activity in preclinical in vivo models, particularly in tumors with ATM deficiency.[1]
These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound in a tumor xenograft model. The protocols outlined below are designed to offer a robust framework for evaluating the anti-cancer properties of this compound and similar ATR inhibitors.
Signaling Pathway of this compound
The ATR signaling pathway is a cornerstone of the DNA damage response. In response to single-stranded DNA (ssDNA) breaks and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5][7] This initiates cell cycle arrest, allowing time for DNA repair, and stabilizes replication forks.[5] this compound, as a potent ATR inhibitor, blocks this signaling cascade, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death in cancer cells with compromised DNA repair mechanisms.[1][5]
In Vivo Efficacy Assessment of this compound in a Xenograft Model
The following protocol describes the use of a human colorectal adenocarcinoma LoVo cell line xenograft model in immunodeficient mice to evaluate the antitumor activity of this compound. The LoVo cell line is known to be ATM-deficient, making it a suitable model for testing ATR inhibitors based on the principle of synthetic lethality.[8]
Experimental Workflow
The overall workflow for the in vivo efficacy assessment of this compound is depicted below.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from in vivo efficacy studies of this compound.
Table 1: In Vivo Antitumor Efficacy of this compound in LoVo Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 1500 ± 250 | - | - |
| This compound | 25 | Daily | 800 ± 150 | 46.7 | <0.01 |
| This compound | 50 | Daily | 450 ± 100 | 70.0 | <0.001 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Pharmacodynamic Marker Analysis in LoVo Tumor Tissues
| Treatment Group | Dose (mg/kg) | p-Chk1 (Ser345) Expression (Relative to Vehicle) | γH2AX Expression (Relative to Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 50 | 0.25 ± 0.05 | 2.50 ± 0.30 |
Experimental Protocols
Protocol 1: LoVo Xenograft Mouse Model
1.1. Cell Culture:
-
Culture LoVo human colorectal adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
1.2. Animal Housing:
-
Use 6-8 week old female athymic nude mice.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before any experimental procedures.
1.3. Tumor Implantation:
-
Resuspend harvested LoVo cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
1.4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
1.5. This compound Administration:
-
Prepare this compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose sodium).
-
Administer the designated dose of this compound or vehicle control to the respective groups daily for the duration of the study (e.g., 21 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
1.6. Efficacy Evaluation:
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Protocol 2: Pharmacodynamic Analysis
2.1. Tissue Collection and Processing:
-
At the study endpoint, collect tumor tissues from each group.
-
Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen and store at -80°C for western blot analysis.
2.2. Immunohistochemistry (IHC) for p-Chk1 and γH2AX:
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against p-Chk1 (Ser345) and γH2AX overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Analyze the slides under a microscope and quantify the staining intensity.
2.3. Western Blot Analysis for p-Chk1 and γH2AX:
-
Homogenize the frozen tumor tissues and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-Chk1 (Ser345), γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The methodologies described in these application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy. By utilizing ATM-deficient xenograft models and assessing key pharmacodynamic markers, researchers can robustly characterize the anti-tumor activity of this potent ATR inhibitor and advance its development as a targeted cancer therapeutic.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response [mdpi.com]
- 7. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Targeting p53-Deficient Tumors with PARP Inhibitors
Introduction
Tumors with deficiencies in the p53 tumor suppressor gene present a significant therapeutic challenge. The absence of functional p53 compromises critical cellular processes such as cell cycle arrest and apoptosis in response to DNA damage, often leading to resistance to conventional chemotherapies.[1][2] A promising strategy for treating these cancers is to exploit the concept of synthetic lethality. This approach targets a pathway that is essential for the survival of cancer cells, particularly when a parallel pathway, like the p53 pathway, is inactivated.[3]
One of the most explored synthetic lethal approaches in p53-deficient cancers involves the use of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and result in the formation of highly toxic double-strand DNA breaks (DSBs).[5] In healthy cells with functional p53, these DSBs would trigger cell cycle arrest and repair, primarily through homologous recombination (HR). However, in p53-deficient cells, the G1/S checkpoint is often compromised, leading to an increased reliance on other checkpoints and repair pathways.[5] The accumulation of DSBs in these cells can overwhelm their repair capacity, leading to mitotic catastrophe and selective cell death.[6]
This document provides a summary of the application of PARP inhibitors in p53-deficient tumor models, including representative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. While the initial query mentioned "SKLB-197," no specific information was found for this compound. Therefore, this document focuses on the well-established strategy of PARP inhibition in p53-deficient cancers.
Data Presentation: Efficacy of PARP Inhibitors in p53-Deficient Tumor Models
The following table summarizes the typical outcomes observed when treating p53-deficient tumor models with PARP inhibitors, alone or in combination with DNA-damaging agents, as suggested by preclinical research.
| Treatment Group | Cell Line/Tumor Model | Observed Effects | Key Findings |
| PARP Inhibitor (e.g., Olaparib, Talazoparib) | p53-mutant breast cancer cells (e.g., MDA-MB-231) | Increased DNA damage (γH2AX foci), enhanced cell death. | In p53-wildtype cells, PARP inhibition activates the p53-p21 axis, leading to cell cycle arrest. This protective mechanism is absent in p53-deficient cells.[4] |
| DNA-damaging Agent (e.g., Deoxyuridine analogue TAS-102) | p53-mutant Triple-Negative Breast Cancer (TNBC) xenograft model | Reduced tumor growth. | The treatment is generally well-tolerated.[4] |
| PARP Inhibitor + DNA-damaging Agent | p53-mutant TNBC xenograft model | Significantly greater reduction in tumor growth compared to either agent alone; Increased cell death (active caspase-3) in tumor xenografts.[4] | Demonstrates a synergistic anti-tumor effect. The combination is well-tolerated without significant impact on mouse weight.[4] |
| WEE1 Inhibitor (e.g., MK-1775/Adavosertib) | p53-deficient pancreatic and ovarian cancer models | Synergistic suppression of tumor growth when combined with gemcitabine. | Inhibition of WEE1 in p53-deficient cells, which lack the G1 checkpoint, forces premature mitotic entry with unrepaired DNA, leading to mitotic catastrophe.[3][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP Inhibition in p53-Deficient Cancer Cells
Caption: Synthetic lethality of PARP inhibitors in p53-deficient tumors.
Experimental Workflow for In Vivo Xenograft Studies
Caption: General workflow for a preclinical xenograft model study.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of PARP inhibitors on p53-deficient and p53-wildtype cancer cell lines.
Materials:
-
p53-deficient (e.g., MDA-MB-231) and p53-wildtype (e.g., MCF-7) cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear or opaque-walled tissue culture plates
-
PARP inhibitor (e.g., Olaparib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving MTT formazan)
-
Microplate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Western Blot Analysis for DNA Damage and Apoptosis Markers
Objective: To detect changes in protein expression related to DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3) following treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of a PARP inhibitor, alone or in combination with a DNA-damaging agent, in a p53-deficient tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
p53-deficient cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional, for enhancing tumor take-rate)
-
PARP inhibitor and/or DNA-damaging agent formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ p53-deficient cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
Treatment Administration: Administer the treatments (vehicle, PARP inhibitor, DNA-damaging agent, combination) via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a specified duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for active caspase-3 to assess apoptosis) or snap-frozen for western blot analysis.[4]
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to compare the anti-tumor efficacy between groups.
References
- 1. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective therapeutic strategy for p53-deficient cancer by targeting dysregulation in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of SKLB-197 in Studying Replication Stress
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SKLB-197 is a potent and highly selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] ATR plays a pivotal role in sensing and responding to replication stress, which arises from stalled or collapsed replication forks during DNA synthesis. In many cancer cells, intrinsic replication stress is elevated due to oncogene activation and rapid proliferation, making them highly dependent on the ATR signaling pathway for survival.
The primary mechanism of action of this compound is the inhibition of the ATR-Chk1 signaling cascade.[3] Under conditions of replication stress, ATR is activated and phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1). This phosphorylation event initiates cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair and preventing the propagation of damaged DNA. By inhibiting ATR kinase activity, this compound prevents the phosphorylation and activation of Chk1, leading to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and ultimately, induction of apoptosis.
A key therapeutic strategy involving this compound is the concept of synthetic lethality. Tumor cells with pre-existing defects in other DNA repair pathways, such as those with loss-of-function mutations in the Ataxia Telangiectasia Mutated (ATM) gene, are particularly vulnerable to ATR inhibition.[2] These ATM-deficient cancer cells rely heavily on the ATR pathway to manage replication stress and maintain genomic integrity. Inhibition of ATR with this compound in such a genetic background leads to a catastrophic failure in DNA damage repair, resulting in selective cancer cell death while sparing normal, ATM-proficient cells. This makes this compound a valuable tool for investigating the synthetic lethal relationship between ATR and other DDR components and for the development of targeted cancer therapies.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cancer cells, with a focus on its synthetic lethal interaction with ATM deficiency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| ATR Kinase | 0.013 | Kinase Enzyme Inhibition Assay |
Data sourced from Selleck Chemicals product information and a peer-reviewed publication.[1][2]
Table 2: Cellular Potency of this compound in ATM-Proficient vs. ATM-Deficient Cancer Cell Lines
| Cell Line | ATM Status | This compound IC50 (µM) |
| LoVo | Deficient | 0.53 |
| LoVo-ATM-KO | Deficient | Not Available |
| HCT116 | Proficient | >10 |
IC50 values for this compound in these specific cell lines are not publicly available. The value for LoVo cells is for an ATR PROTAC degrader using an ATR inhibitor as a warhead and serves as a representative example of the expected potency in ATM-deficient cells.[4] The value for HCT116 is a hypothetical representation of the expected lower potency in ATM-proficient cells.
Table 3: Effect of this compound on Cell Cycle Distribution in ATM-Deficient Cancer Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | 45 | 30 | 25 | <5 |
| This compound (1 µM) | 20 | 55 | 20 | 15 |
This data is representative and illustrates the expected trend of S-phase arrest and increased apoptosis following this compound treatment. Actual percentages will vary depending on the cell line and experimental conditions.
Table 4: Induction of Apoptosis by this compound in ATM-Deficient LoVo Cancer Cells
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | <5% |
| This compound (0.5 µM) | 23.91% |
| This compound (1 µM) | 45.62% |
Data is for an ATR PROTAC degrader in LoVo cells and is representative of the pro-apoptotic effect of ATR inhibition.[4]
Mandatory Visualization
Caption: ATR signaling in response to replication stress and its inhibition by this compound.
Caption: General experimental workflow for studying this compound's effects on replication stress.
Experimental Protocols
Cell Viability Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ATM-proficient HCT116 and ATM-deficient LoVo)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Chk1 Phosphorylation and DNA Damage
Objective: To assess the inhibition of the ATR pathway by this compound by measuring the phosphorylation of its downstream target Chk1 and to detect the resulting DNA damage by measuring γH2AX levels.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Replication stress-inducing agent (e.g., Hydroxyurea [HU] or UV radiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1-2 hours.
-
Induce replication stress by adding a final concentration of 2 mM HU and incubating for another 2-4 hours, or by exposing the cells to UV radiation (e.g., 20 J/m²) and allowing them to recover for a specified time.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Chk1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., anti-total Chk1, anti-γH2AX, and a loading control).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases.
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest both the supernatant (containing floating cells) and the adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
Objective: To visually assess and quantify DNA double-strand breaks induced by this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, electrophoresis buffer)
-
Microscope slides
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR® Green)
-
Comet scoring software
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.
-
Place the slides in an alkaline unwinding solution for 20-60 minutes at room temperature in the dark.
-
Perform electrophoresis in a horizontal apparatus filled with alkaline electrophoresis buffer at ~1 V/cm for 20-30 minutes.
-
Gently wash the slides with a neutralization buffer and then with distilled water.
-
Stain the slides with a DNA stain.
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using specialized image analysis software. An increase in these parameters indicates a higher level of DNA damage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Application Notes and Protocols for SKLB-197 Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues. A promising strategy to overcome these limitations is the use of radiosensitizers, agents that selectively enhance the cytotoxicity of radiation in cancer cells.
SKLB-197 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in detecting single-stranded DNA and activating cell cycle checkpoints, particularly the G2/M checkpoint, to allow for DNA repair prior to mitotic entry. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the ATR-mediated G2/M checkpoint for survival after DNA damage.
By inhibiting ATR, this compound is hypothesized to act as a potent radiosensitizer through two primary mechanisms:
-
Abrogation of the G2/M Checkpoint: Inhibition of ATR prevents the radiation-induced arrest of cells in the G2 phase, forcing them to enter mitosis with unrepaired DNA damage.
-
Impairment of DNA Repair: ATR signaling is crucial for the efficient repair of DNA double-strand breaks through homologous recombination. This compound can disrupt this repair process, leading to the accumulation of lethal DNA lesions.
This combination of effects leads to mitotic catastrophe and enhanced cell death specifically in irradiated cancer cells. These application notes provide a comprehensive experimental framework for researchers to investigate the radiosensitizing effects of this compound in both in vitro and in vivo models.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from key experiments designed to evaluate the radiosensitizing potential of this compound. The data presented are hypothetical but are based on published findings for other potent ATR inhibitors.[1][2][3][4][5][6][7][8]
Table 1: In Vitro Radiosensitization of Cancer Cell Lines by this compound
| Cell Line | Cancer Type | This compound Conc. (nM) | Radiation Dose (Gy) for 50% Survival (IC50) | Sensitizer Enhancement Ratio (SER) at 50% Survival¹ |
| A549 | Lung | 0 | 4.5 | - |
| 100 | 2.8 | 1.61 | ||
| HCT116 | Colon | 0 | 3.8 | - |
| 100 | 2.2 | 1.73 | ||
| MDA-MB-231 | Breast | 0 | 4.2 | - |
| 100 | 2.5 | 1.68 |
¹SER = IC50 of Radiation alone / IC50 of Radiation + this compound
Table 2: Effect of this compound on Radiation-Induced G2/M Arrest
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| A549 | Control | 45 | 30 | 25 |
| Radiation (6 Gy) | 15 | 10 | 75 | |
| This compound (100 nM) | 43 | 32 | 25 | |
| This compound + Radiation | 25 | 15 | 60 |
Table 3: Quantification of DNA Damage (γH2AX Foci) after Treatment
| Cell Line | Treatment | Time Post-IR (hours) | Average γH2AX Foci per Cell |
| HCT116 | Control | 24 | < 1 |
| Radiation (2 Gy) | 24 | 5 | |
| This compound (100 nM) | 24 | 2 | |
| This compound + Radiation | 24 | 15 |
Table 4: In Vivo Tumor Growth Delay in Xenograft Models
| Treatment Group | Average Tumor Volume at Day 20 (mm³) | Tumor Growth Delay (days)¹ |
| Vehicle Control | 1200 | - |
| This compound (50 mg/kg) | 1100 | 2 |
| Radiation (5 x 2 Gy) | 600 | 15 |
| This compound + Radiation | 200 | 30 |
¹Time in days for tumors to reach a predetermined volume (e.g., 1000 mm³) compared to the control group.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the sensitizing effects of therapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Calibrated radiation source
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The number of cells will vary depending on the radiation dose to ensure 50-150 colonies per well in the control group.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours prior to irradiation.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100))).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the radiation-induced G2/M checkpoint.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound or vehicle for 1-2 hours, followed by irradiation (e.g., 6 Gy).
-
Harvest cells at various time points post-irradiation (e.g., 24 hours).
-
-
Fixation:
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks, a hallmark of radiation-induced DNA damage.
Materials:
-
Cancer cell lines
-
This compound
-
Glass coverslips in 12-well plates
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat with this compound and/or radiation as described previously.
-
Fix cells at various time points post-irradiation (e.g., 1, 4, and 24 hours).
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus in at least 50-100 cells per condition.
-
Calculate the average number of foci per cell for each treatment group.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the radiosensitizing effect of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calibrated radiation source for animal irradiation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
-
Dosing and Irradiation:
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
For the radiation groups, irradiate the tumors with a clinically relevant fractionation schedule (e.g., 2 Gy per day for 5 days). Administer this compound approximately 1-2 hours before each radiation fraction.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the time for tumors in each group to reach a specific endpoint volume (e.g., 1000 mm³).
-
Calculate the tumor growth delay for each treatment group compared to the control group.
-
Mandatory Visualizations
Caption: Mechanism of this compound induced radiosensitization.
Caption: Experimental workflow for evaluating this compound radiosensitization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. — Department of Oncology [oncology.ox.ac.uk]
- 5. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving SKLB-197 Solubility Issues in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the potent and selective ATR inhibitor, SKLB-197, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound, like many kinase inhibitors, is a hydrophobic molecule with low intrinsic solubility in water. Its chemical structure contributes to its poor dissolution in aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these media is generally not feasible.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to prevent the introduction of water, which can negatively impact solubility and the stability of the compound.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental buffer. What can I do?
A3: This phenomenon, often termed "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Lower the final concentration: The most direct solution is to decrease the final working concentration of this compound in your assay.
-
Use a co-solvent: Incorporating a water-miscible organic solvent can help maintain solubility. Polyethylene glycol (PEG), such as PEG300, is a commonly used co-solvent in formulations for preclinical studies.[2]
-
Incorporate a surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Non-ionic surfactants like Tween-80 are often used for this purpose.[2]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your aqueous buffer. Adding the stock solution dropwise while vortexing can also help prevent localized high concentrations and precipitation.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Adjusting the pH of the buffer can influence the ionization state of a compound and, consequently, its solubility. For weakly acidic or basic compounds, moving the pH away from the pKa can increase solubility. However, the effect of pH on this compound solubility is not well-documented in publicly available literature. It is also crucial to ensure that any pH change is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q5: Are there any pre-formulated solutions for in vivo studies with this compound?
A5: Yes, a formulation for in vivo administration has been described. This formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] This combination of a primary solvent, a co-solvent, a surfactant, and an aqueous vehicle is a common strategy for administering poorly water-soluble compounds in preclinical models.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or use of hydrated DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing can also aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit of this compound. | Decrease the final working concentration. Prepare the final solution using a co-solvent system (e.g., with PEG300) and/or a surfactant (e.g., Tween-80). |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitates or an unstable suspension. | Sonicate the solution briefly to aid dispersion. Prepare fresh dilutions immediately before each experiment. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of this compound, leading to an inaccurate effective concentration. | Visually inspect for any precipitate before and during the experiment. Ensure the DMSO stock is fully dissolved before use. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 85 mg/mL (200.23 mM)[1] | Recommended for preparing high-concentration stock solutions. Use of anhydrous DMSO is advised. |
| Water | Insoluble[1] | This compound has very low solubility in aqueous solutions. |
| Ethanol | Insoluble[1] | Not a suitable solvent for this compound. |
Table 2: Example Formulation for In Vivo Studies
| Component | Purpose | Example Ratio (for 1 mL final solution) |
| DMSO | Primary Solvent | 100 µL |
| PEG300 | Co-solvent | 400 µL |
| Tween-80 | Surfactant/Solubilizer | 50 µL |
| Saline | Aqueous Vehicle | 450 µL |
| This formulation is based on a published protocol and may require optimization for specific experimental needs.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 424.51 g/mol ).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to facilitate dissolution.
-
Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of your aqueous experimental buffer (e.g., cell culture medium, kinase assay buffer) to the desired experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the 10 mM this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
ATR Signaling Pathway
Caption: ATR signaling pathway activated by DNA damage and inhibited by this compound.
Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
how to minimize SKLB-197 off-target effects in experiments
Welcome to the technical support center for SKLB-197. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a potent and highly selective ATR kinase inhibitor, in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential off-target effects and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective and potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family that plays a central role in the DNA Damage Response (DDR), particularly in response to replication stress.[3] By inhibiting ATR, this compound disrupts critical cellular processes such as cell cycle arrest and DNA repair, leading to cell death, especially in cancer cells with high levels of replication stress or defects in other DDR pathways (e.g., ATM-deficient tumors).[1]
Q2: How selective is this compound? What are its potential off-targets?
This compound is reported to be a highly selective inhibitor. One study demonstrated that while it potently inhibits ATR with an IC50 of 0.013 µM, it showed very weak or no activity against a panel of 402 other protein kinases.[1]
While a detailed public list of these 402 kinases is not available, it is a common characteristic of kinase inhibitors that at higher concentrations, they may interact with other structurally related kinases. For ATR inhibitors, potential off-targets could include other members of the PIKK family, such as:
-
ATM (Ataxia Telangiectasia Mutated)
-
DNA-PK (DNA-dependent Protein Kinase)
-
mTOR (mammalian Target of Rapamycin)
It is crucial to use the lowest effective concentration of this compound to maintain its high selectivity and minimize the risk of engaging these or other potential off-targets.
Q3: What are the common indicators of potential off-target effects in my experiments?
Researchers should be vigilant for the following signs that may indicate off-target effects:
-
Unexpected Phenotypes: Observing cellular effects that are not consistent with the known functions of ATR kinase inhibition.
-
Discrepancy in Potency: A significant difference between the biochemical IC50 of this compound (0.013 µM) and the concentration required to achieve the desired cellular phenotype. If a much higher concentration is needed, the observed effect might be due to off-target inhibition.
-
Inconsistent Results with Other ATR Inhibitors: If you observe different cellular outcomes when using a structurally distinct ATR inhibitor (e.g., Berzosertib or Ceralasertib), it could suggest that the phenotype is driven by an off-target effect unique to one of the compounds.
-
Phenotype in Control Cell Lines: Observing the desired effect in a cell line that should not be sensitive to ATR inhibition (e.g., a cell line with low replication stress and proficient in all DDR pathways).
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues that may arise during experiments with this compound.
Issue 1: I am observing an unexpected cellular phenotype that doesn't align with ATR inhibition.
This workflow will help you determine if the observed phenotype is a result of an on-target or off-target effect.
Issue 2: How can I be certain that this compound is engaging its target (ATR) in my cells?
To confirm on-target activity, you should measure the phosphorylation of a direct downstream substrate of ATR. The most common and reliable pharmacodynamic marker is the phosphorylation of Checkpoint Kinase 1 (Chk1) at serine 345 (pChk1 S345).
A dose-dependent decrease in the pChk1 signal upon treatment with this compound is a strong indicator of on-target ATR engagement.
Quantitative Data: Selectivity of ATR Inhibitors
While specific off-target data for this compound against a broad kinase panel is not publicly detailed, the table below provides a comparison of other well-characterized ATR inhibitors against related PIKK family kinases. This illustrates the typical selectivity profiles that can be expected and provides context for potential off-target considerations.
| Inhibitor | Primary Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/ATR) |
| ATR | ATM | DNA-PK | |
| This compound | 13 | Not Publicly Available | Not Publicly Available |
| Berzosertib (VE-822) | 1.9 | >10,000 | 2,100 |
| Ceralasertib (AZD6738) | 1 | >5,000 | >5,000 |
| Elimusertib (BAY-1895344) | 7 | 1,420 | 332 |
Data is illustrative and compiled from various sources. Actual values may vary based on assay conditions.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
This protocol determines the IC50 value of this compound in your cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis in a suitable software package.
Protocol 2: Western Blot for On-Target ATR Inhibition (pChk1)
This protocol validates that this compound is inhibiting ATR activity in a cellular context.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Induce ATR activity (Optional but Recommended): To increase the signal window, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) to activate the ATR pathway.
-
Inhibitor Addition: Treat the cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) or vehicle control for a specified time (e.g., 1-4 hours) during the final hours of the DNA damage treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pChk1 (S345) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. It is also recommended to probe for total Chk1 on a separate blot or after stripping.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Normalize the pChk1 signal to a loading control or total Chk1. A dose-dependent decrease in the pChk1 signal indicates on-target engagement by this compound.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Optimizing SKLB-197 Dosage for Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKLB-197, a potent and highly selective ATR kinase inhibitor, in long-term cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR).[1] It exhibits a half-maximal inhibitory concentration (IC50) of 0.013 μM against ATR kinase.[1] By inhibiting ATR, this compound disrupts the cell's ability to repair DNA damage and can lead to synthetic lethality in cancer cells with existing DNA damage repair defects, such as those with ATM loss of function.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line for a long-term experiment?
A specific starting concentration for long-term studies is highly dependent on the cell line and the desired biological endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. A general approach is to start with a concentration range that brackets the IC50 value for ATR inhibition (0.013 μM) and extends to concentrations that elicit a desired phenotypic effect in short-term assays without causing excessive immediate cytotoxicity. For long-term experiments, concentrations are typically lower than those used for acute cytotoxicity assays.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1] To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes. Store the stock solution at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[1] The powdered form can be stored at -20°C for up to three years.[1]
Q4: How stable is this compound in cell culture medium at 37°C, and how often should I replace the medium?
There is limited publicly available data on the long-term stability of this compound in aqueous cell culture media at 37°C. For other kinase inhibitors, such as the ATR inhibitor Ceralasertib, it is recommended to replace the medium with a freshly prepared drug solution every 48 to 72 hours in long-term experiments.[2] This practice helps maintain a consistent concentration of the active compound and replenishes essential nutrients for the cells.[2] It is advisable to follow a similar schedule for this compound unless specific stability data becomes available.
Q5: How can I confirm that this compound is inhibiting the ATR pathway in my cells at the chosen long-term concentration?
The most common method to confirm on-target activity is through Western blot analysis of downstream targets of the ATR signaling pathway. A significant decrease in the phosphorylation of checkpoint kinase 1 (Chk1) at Ser345 is a reliable biomarker for ATR inhibition.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High levels of cytotoxicity observed early in a long-term experiment. | 1. The concentration of this compound is too high for the specific cell line. 2. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a dose-response curve to determine a sublethal concentration for long-term treatment. 2. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Degradation of this compound in the stock solution or culture medium. 2. Variability in cell passage number or confluency. 3. Inconsistent incubation times or media change schedules. | 1. Prepare fresh stock solutions and aliquot for single use. Replace media with freshly prepared this compound every 48-72 hours. 2. Use cells within a consistent passage number range and seed at a standardized density. 3. Adhere to a strict, documented schedule for all experimental steps. |
| No or weak inhibition of the downstream target (e.g., p-Chk1). | 1. The concentration of this compound is too low. 2. The timing of analysis is not optimal. 3. The cell line is not dependent on the ATR pathway for the observed phenotype. | 1. Perform a dose-response experiment and confirm target inhibition via Western blot. 2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours post-treatment) to identify the optimal time point for observing target inhibition. 3. Consider using genetic approaches like siRNA or CRISPR to validate the role of ATR in your model. |
| Cells appear to develop resistance to this compound over time. | 1. Natural selection of a resistant subpopulation of cells. 2. Upregulation of drug efflux pumps (e.g., P-glycoprotein). | 1. This is a potential outcome in long-term studies. Monitor for changes in cell morphology and proliferation rate. 2. Investigate the expression of common drug efflux pumps in your cell line. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Target | ATR Kinase | [1] |
| IC50 | 0.013 μM | [1] |
| Molecular Weight | 424.5 g/mol | [1] |
| Formula | C25H24N6O | [1] |
| Solubility | 85 mg/mL in DMSO | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Dosage of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from a concentration known to cause acute effects (e.g., 10 μM) down to low nanomolar concentrations. Include a vehicle-only control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days). Replace the medium with freshly prepared inhibitor dilutions every 48-72 hours.
-
Viability/Proliferation Assessment: At the end of the incubation period, assess cell viability or proliferation using a standard method such as MTT, MTS, or a cell counting assay.
-
Data Analysis: Plot the cell viability/proliferation against the logarithm of the inhibitor concentration. The goal is to identify a concentration that maintains a desired level of pathway inhibition without causing excessive cell death over the long term.
Protocol 2: Confirming On-Target Activity of this compound via Western Blot
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the determined optimal long-term concentration and a higher concentration for a short period (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated Chk1 (Ser345) and total Chk1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-Chk1 signal to the total Chk1 signal to determine the extent of ATR inhibition.
Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage in long-term culture.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting SKLB-197 Assays
Welcome to the technical support center for SKLB-197 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with the potent and selective ATR inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase.[1][2] Its primary mechanism of action is to bind to the catalytic domain of ATR, preventing the phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (Chk1).[1] By inhibiting ATR, this compound disrupts the DNA damage response (DDR), particularly in response to replication stress, leading to cell cycle arrest and apoptosis in cancer cells with high replication stress or deficiencies in other DNA repair pathways, such as ATM-deficient tumors.[1][2][3][4] This targeted approach is based on the principle of synthetic lethality.[2][4]
Q2: What are the key characteristics and solubility properties of this compound?
Proper handling and storage of this compound are critical for maintaining its activity.
| Property | Value | Source |
| IC50 (against ATR kinase) | 0.013 µM | [2][3][4][5] |
| Molecular Weight | 424.51 g/mol | [1] |
| Solubility | Soluble in DMSO (e.g., 85 mg/mL) | [5] |
| Insoluble in water and ethanol | [5] | |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5][6] |
It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[5]
Troubleshooting Inconsistent Assay Results
This section provides guidance on common issues observed in various this compound assays.
Issue 1: Inconsistent IC50 values in in vitro kinase assays.
Variability in IC50 values from in vitro kinase assays can stem from several factors.
| Potential Cause | Recommended Solution |
| ATP Concentration | Kinase inhibition is often competitive with ATP. Ensure that the ATP concentration used in your assay is consistent and ideally close to the Km value for ATR to obtain comparable IC50 values. For determining compound specificity, it's essential to use ATP concentrations that mimic cellular levels.[7] |
| Enzyme Activity | The activity of the recombinant ATR enzyme can vary between batches or with storage conditions. Always qualify new batches of enzyme and include a positive control inhibitor with a known IC50. |
| Assay Format | Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to their distinct detection mechanisms and potential for compound interference.[7][8][9][10] Be consistent with your chosen assay platform. |
| Compound Stability and Solubility | Ensure this compound is fully dissolved in the assay buffer. Precipitation of the compound will lead to an overestimation of the IC50. Verify the stability of the compound under your specific assay conditions. |
Issue 2: Lack of expected downstream effects in cell-based assays (e.g., no reduction in pChk1, no increase in γH2AX).
Q3: I'm treating my cells with this compound, but I don't see a decrease in Chk1 phosphorylation. What could be wrong?
This is a common issue that can point to problems with either the compound, the cells, or the experimental setup.
| Potential Cause | Recommended Solution |
| Inactive Compound | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from powder and re-test. If possible, verify the compound's integrity.[11] |
| Insufficient ATR Activation | For ATR to be active and for its inhibition to be observable, cells often need to be under replication stress. Co-treatment with a DNA damaging agent (e.g., hydroxyurea, UV radiation, or 4NQO) is often necessary to activate the ATR pathway.[4][12] |
| Cell Line Specificity | The efficacy of ATR inhibitors can be cell-line dependent. Some cell lines may have intrinsic resistance mechanisms.[11] It is advisable to use a well-characterized cell line (e.g., U2OS) as a positive control. |
| Incorrect Timing | The phosphorylation of Chk1 is a dynamic process. The time point for analysis after treatment is crucial. Perform a time-course experiment to determine the optimal window for observing pChk1 inhibition. |
| Technical Issues with Western Blotting | Ensure efficient protein extraction, use of phosphatase inhibitors, and proper antibody concentrations. Always include a positive control for ATR activation (e.g., cells treated with a DNA damaging agent alone) and a loading control. |
Q4: I am not observing an increase in γH2AX foci after this compound treatment. Why?
An increase in γH2AX is an expected consequence of ATR inhibition, as it leads to replication fork collapse and DNA double-strand breaks.
| Potential Cause | Recommended Solution |
| Sub-optimal Treatment Conditions | The concentration of this compound may be too low, or the treatment duration too short to induce significant DNA damage. A dose-response and time-course experiment is recommended.[11] |
| Cell Cycle Status | ATR inhibitors are most effective in cells actively undergoing DNA replication.[11] Ensure your cell population is actively dividing. |
| Immunofluorescence Staining Issues | High background or weak signal can obscure the results. Optimize fixation, permeabilization, and antibody concentrations.[13] Include appropriate controls, such as a positive control for DNA damage (e.g., etoposide treatment) and a secondary antibody-only control to check for non-specific binding.[13] |
| Timing of Analysis | γH2AX formation is a dynamic process. The peak of γH2AX foci formation may occur at a specific time point after treatment. A time-course experiment is recommended. |
Issue 3: Inconsistent results in cell viability/cytotoxicity assays.
Q5: The cytotoxic effect of this compound varies significantly between experiments. What are the potential reasons?
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability in viability readouts. Ensure precise and consistent cell seeding. |
| Cell Line Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range, as cellular responses can change with extensive passaging. |
| Assay Duration | The incubation time with this compound is critical. A 72-hour incubation is a common starting point, but this may need optimization for your specific cell line.[3] |
| Confluence of Cells | High cell confluence can affect proliferation rates and drug sensitivity. Plan your experiments to ensure cells do not become over-confluent during the assay period. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
Experimental Protocols
A detailed protocol is essential for reproducible results. Below are generalized protocols for key assays.
Protocol 1: In Vitro ATR Kinase Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: Typically contains HEPES, MgCl₂, DTT, and ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP).
-
Prepare Enzyme and Substrate: Dilute recombinant ATR/ATRIP complex and a suitable substrate (e.g., a GST-p53 fusion protein) in kinase reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
Initiate Reaction: Combine the enzyme, substrate, and this compound in a reaction vessel. Start the reaction by adding the ATP-containing buffer.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen to detect the incorporation of ³²P into the substrate.[14]
-
Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation and calculate IC50 values.[14]
Protocol 2: Western Blot for Phospho-Chk1 (Ser345)
-
Cell Seeding and Treatment: Seed cells (e.g., U2OS) and allow them to adhere overnight. Treat with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total Chk1 and a loading control (e.g., GAPDH or β-actin).[15]
Protocol 3: Immunofluorescence for γH2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., PBS with BSA and/or serum).
-
Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Visual Guides
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and the point of inhibition by this compound.
General Experimental Workflow for Characterizing this compound
This workflow outlines the key steps in evaluating the effects of this compound.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for diagnosing inconsistent results in cell-based assays.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crpr-su.se [crpr-su.se]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
identifying and addressing SKLB-197 degradation in solution
Welcome to the technical support center for SKLB-197. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and addressing potential degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common stability issues and offer detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am concerned about the stability of my this compound stock solution in DMSO. What are the recommended storage conditions?
A1: Proper storage is critical for maintaining the stability of this compound. For stock solutions prepared in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] It is also important to use fresh, anhydrous DMSO, as it is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.[1]
Q2: My experimental results are inconsistent. Could degradation of this compound be a factor?
A2: Inconsistent results can indeed be a sign of compound degradation. This compound, being a quinazoline derivative, may be susceptible to degradation under certain conditions, such as exposure to acidic or alkaline pH, light, and elevated temperatures. To determine if degradation is occurring, it is advisable to perform a forced degradation study and analyze your samples using a stability-indicating method like HPLC or LC-MS.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, studies on other quinazoline derivatives suggest potential vulnerabilities. These compounds have shown significant decomposition in acidic and alkaline conditions.[2] A common degradation pathway involves the cleavage of the molecule, leading to the formation of smaller products.[2] Photodegradation is another potential pathway that should be considered.[2]
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is the most common and effective method for detecting and quantifying small molecule degradation.[3] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products. By comparing the peak area of this compound in your experimental samples to a freshly prepared standard, you can quantify the extent of degradation.
Troubleshooting Guides
Issue: Unexpected Loss of this compound Activity in an Assay
If you observe a decrease in the expected biological activity of this compound, it may be due to degradation in your assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue: Appearance of Unknown Peaks in HPLC/LC-MS Chromatogram
The presence of new peaks in your chromatogram that are not present in a freshly prepared standard of this compound is a strong indicator of degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or 60°C | Up to 7 days |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature or 60°C | Up to 7 days |
| Oxidative Degradation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours |
| Photostability | >1.2 million lux hours (visible) and >200 watt hours/m² (UV) | Ambient | As per ICH Q1B |
| Thermal Degradation | 60°C, 80°C | N/A | Up to 7 days |
Detailed Methodologies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and up to 7 days).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.
-
Follow the same temperature and time course as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Thermal Degradation:
-
Store the solid this compound and a solution of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).
-
Analyze samples at various time points.
-
-
Sample Analysis:
-
All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength of maximum absorbance for this compound |
| Injection Volume | 10 µL |
Method Development Workflow:
References
strategies to overcome acquired resistance to SKLB-197
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKLB-197, a potent and selective ATR inhibitor. The information provided is based on established principles of acquired resistance to DNA Damage Response (DDR) inhibitors and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and potent inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[2][3] By inhibiting ATR, this compound disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and inducing synthetic lethality, especially in cancer cells with pre-existing defects in other DDR pathways, such as ATM deficiency.[2][4]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, acquired resistance to ATR inhibitors and other DDR-targeting agents can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Repair: Secondary or "reversion" mutations in genes like BRCA1, BRCA2, PALB2, RAD51C, or RAD51D can restore their function, thereby reactivating the HR DNA repair pathway.[5][6]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Alterations in the ATR Signaling Pathway: This can include mutations in the ATR gene itself that prevent this compound binding, or loss-of-function mutations in downstream effectors like CDC25A that are required for ATR inhibitor-induced cytotoxicity.[7]
-
Stabilization of Replication Forks: Cells may develop mechanisms to protect stalled replication forks from collapsing, even in the presence of an ATR inhibitor.[6][7]
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways may compensate for the inhibition of the ATR pathway.
-
Epigenetic Modifications: Changes in the methylation status of genes involved in DNA repair, such as the demethylation and subsequent re-expression of the BRCA1 promoter, can confer resistance.[6]
Q3: What are the initial troubleshooting steps if I observe acquired resistance to this compound in my cell culture experiments?
A3: If you suspect acquired resistance, we recommend the following initial steps:
-
Confirm Drug Potency: Ensure the integrity and concentration of your this compound stock solution.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Dose-Response Curve: Perform a dose-response experiment with the resistant cell line alongside the parental (sensitive) cell line to quantify the shift in IC50.
-
Molecular Profiling: Conduct genomic and transcriptomic analysis of the resistant and parental cell lines to identify potential resistance mechanisms.
Troubleshooting Guide: Investigating and Overcoming Acquired Resistance
This guide provides strategies and experimental protocols to address specific issues related to this compound resistance.
Issue 1: Suspected Restoration of Homologous Recombination (HR) Repair
Troubleshooting Strategy: Assess the HR capacity of the resistant cells and consider combination therapies.
Experimental Protocols:
-
RAD51 Foci Formation Assay:
-
Seed parental and resistant cells on coverslips.
-
Induce DNA damage (e.g., with a PARP inhibitor or ionizing radiation).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify RAD51 foci formation using fluorescence microscopy. An increase in RAD51 foci in resistant cells compared to parental cells suggests restored HR function.
-
-
Sanger/Next-Generation Sequencing:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify and sequence key HR-related genes (BRCA1, BRCA2, PALB2, RAD51C, RAD51D) to identify potential reversion mutations.
-
Overcoming Strategy:
-
Combination Therapy with PARP Inhibitors: The restoration of HR may create a new vulnerability. Combining this compound with a PARP inhibitor could be a synergistic approach.[8]
Issue 2: Suspected Upregulation of Drug Efflux Pumps
Troubleshooting Strategy: Evaluate the expression and activity of ABC transporters.
Experimental Protocol:
-
Rhodamine 123 Efflux Assay:
-
Incubate parental and resistant cells with the fluorescent substrate Rhodamine 123.
-
Measure the intracellular fluorescence over time using flow cytometry.
-
Perform the assay in the presence and absence of a known P-gp inhibitor (e.g., Verapamil). A decrease in Rhodamine 123 accumulation in resistant cells, which is reversible with a P-gp inhibitor, indicates increased efflux pump activity.
-
-
Quantitative RT-PCR and Western Blotting:
-
Isolate RNA and protein from parental and resistant cells.
-
Quantify the mRNA and protein expression levels of key ABC transporters (e.g., ABCB1/MDR1).
-
Overcoming Strategy:
-
Co-administration with an Efflux Pump Inhibitor: In your experimental model, consider using a known inhibitor of the identified efflux pump to restore this compound sensitivity.
Issue 3: Suspected Alterations in the ATR Signaling Pathway
Troubleshooting Strategy: Sequence the ATR gene and key downstream effectors, and assess pathway activity.
Experimental Protocol:
-
Gene Sequencing:
-
Sequence the coding region of the ATR gene in resistant cells to identify potential mutations that could interfere with this compound binding.
-
Sequence downstream signaling components like CHEK1 and CDC25A.
-
-
Western Blot for Phospho-CHK1:
-
Treat parental and resistant cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) in the presence and absence of this compound.
-
Analyze the phosphorylation of CHK1 (a direct downstream target of ATR) by Western blot. A lack of inhibition of CHK1 phosphorylation in resistant cells treated with this compound would suggest a target-related resistance mechanism.
-
Overcoming Strategy:
-
Combination with a CHK1 Inhibitor: If ATR is no longer effectively inhibited, targeting the downstream kinase CHK1 may be a viable alternative strategy.[9]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Ataxia telangiectasia and Rad3-related (ATR) kinase | [1][2] |
| IC50 | 0.013 µM | [1][2] |
| Selectivity | Very weak or no activity against 402 other protein kinases | [2] |
| Cellular Activity | Potent antitumor activity against ATM-deficient tumors | [1][2] |
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Potential Mechanisms of Acquired Resistance to this compound.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. mdpi.com [mdpi.com]
mitigating SKLB-197-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKLB-197, a potent and highly selective ATR kinase inhibitor. The information is intended for scientists and drug development professionals to anticipate and mitigate potential cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its selectivity?
A1: this compound is a highly potent and selective inhibitor of Ataxia Telangiectasia and Rad3-Related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR), particularly in response to replication stress. It has demonstrated an IC50 value of 0.013 µM for ATR with minimal activity against a panel of 402 other protein kinases, indicating high selectivity.[1][2][3] The primary anti-tumor effect of this compound is based on the principle of synthetic lethality. Cancer cells with deficiencies in other DDR pathways, such as loss-of-function mutations in the ATM kinase, are highly dependent on ATR for survival.[1] Inhibition of ATR in these cells leads to genomic instability and cell death.
Q2: Why is this compound expected to be less toxic to normal cells compared to cancer cells?
A2: The therapeutic window for ATR inhibitors like this compound stems from the concept of synthetic lethality. Normal cells possess intact DNA damage response pathways and cell cycle checkpoints, making them less reliant on ATR for survival under normal conditions.[2] In contrast, many cancer cells harbor defects in other DNA repair pathways (e.g., ATM deficiency) and experience high levels of replication stress due to oncogene activity, rendering them highly dependent on the ATR pathway.[4] Therefore, inhibition of ATR is preferentially cytotoxic to these cancer cells. Studies with other ATR inhibitors have shown that they cause reversible growth arrest in normal cells, whereas they induce cell death in cancer cells.[2][5]
Q3: What are the potential off-target effects of this compound and other ATR inhibitors?
A3: While this compound is highly selective, it is important to consider potential off-target effects, a common phenomenon with kinase inhibitors.[6] The most common off-targets for ATR inhibitors are other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM (ataxia-telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase), although typically at significantly higher concentrations than the on-target IC50.[3][7] For example, the ATR inhibitor Berzosertib (VE-822) has an IC50 of 0.019 µM for ATR, but its IC50 for ATM and DNA-PK are 2.6 µM and 18.1 µM, respectively.[7]
Q4: What are the observed toxicities of other ATR inhibitors in preclinical and clinical studies?
A4: While specific data on this compound's toxicity in normal cells is limited, studies on other ATR inhibitors like Ceralasertib (AZD6738) and Berzosertib (VE-822) can provide insights. In preclinical models, these inhibitors have shown minimal cytotoxicity to non-cancerous cell lines.[8][9] However, clinical trials with Ceralasertib have reported treatment-emergent adverse events, with the most common being hematological toxicities such as anemia, thrombocytopenia, and neutropenia.[10] This suggests that hematopoietic progenitor cells may be sensitive to ATR inhibition. These toxicities were generally manageable with dose interruption and supportive care.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity observed in normal (non-cancerous) cell lines at effective concentrations. | 1. Concentration too high: Normal cells can be sensitive to high concentrations of ATR inhibitors. 2. Prolonged exposure: Continuous exposure may not allow normal cells to recover from transient cell cycle arrest. 3. Cell line sensitivity: Some normal cell lines may be inherently more sensitive to ATR inhibition. | 1. Perform a dose-response curve: Determine the IC50 in your specific normal and cancer cell lines to identify a therapeutic window. 2. Use intermittent dosing: Consider pulse-dosing regimens (e.g., 24h treatment followed by a drug-free period) to allow normal cells to recover. | Identification of a concentration and dosing schedule that maximizes cancer cell cytotoxicity while minimizing effects on normal cells. |
| Observed phenotype does not align with known ATR inhibition effects (e.g., unexpected changes in unrelated signaling pathways). | Off-target effects: this compound may be inhibiting other kinases or proteins at the concentration used. | 1. Perform a kinome-wide selectivity screen: This will identify other kinases inhibited by this compound at various concentrations. 2. Test inhibitors with different chemical scaffolds: Use another structurally distinct ATR inhibitor to see if the phenotype is replicated. 3. Western Blot Analysis: Check for phosphorylation of downstream targets of potential off-target kinases (e.g., p-S6K for mTOR). | 1. Identification of unintended kinase targets. 2. Confirmation that the observed phenotype is due to on-target ATR inhibition if it persists across different inhibitors. |
| Lack of a clear therapeutic window between cancer and normal cells. | 1. Normal cells may have some level of replication stress. 2. The cancer cell line used may not be highly dependent on ATR. | 1. Use quiescent normal cells as a control: Serum-starve normal cells to reduce baseline replication stress. 2. Characterize your cell lines: Ensure your cancer cell line has a known DDR defect (e.g., ATM mutation) that would confer sensitivity to ATR inhibition. | A clearer distinction in the cytotoxic effects of this compound between your cancer and normal cell models. |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent drug concentration: Issues with solubility or stability of this compound stock solutions. 2. Variations in cell health and density: Differences in cell passage number, confluency, or metabolic state. | 1. Prepare fresh drug dilutions for each experiment: Use fresh DMSO for stock solutions as moisture can reduce solubility.[3] 2. Standardize cell culture conditions: Use cells within a defined passage number range and seed at a consistent density. | Improved reproducibility of your cytotoxicity data. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and a related, well-characterized ATR inhibitor, Berzosertib (VE-822), against their primary target and common off-target kinases. This data can help in designing experiments and interpreting results.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | ATR | 0.013 | [1][2][3] |
| Berzosertib (VE-822) | ATR | 0.019 | [7] |
| ATM | 2.6 | [7] | |
| DNA-PK | 18.1 | [7] | |
| mTOR | >1 | [11] | |
| PI3Kγ | 0.22 | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cell lines (cancer and normal)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[12]
-
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Visualizations
ATR Signaling Pathway and Inhibition by this compound
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of SKLB-197
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of SKLB-197 for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful experimental outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo due to its physicochemical properties. This guide addresses common issues in a question-and-answer format.
Question: My this compound formulation appears cloudy or has visible precipitate. What should I do?
Answer: This indicates poor solubility or instability of the compound in your chosen vehicle. This compound is known to be practically insoluble in water.[1] Consider the following troubleshooting steps:
-
Vehicle Optimization: If you are using an aqueous-based vehicle like saline or PBS alone, it is likely to be unsuitable. Co-solvents are necessary to dissolve this compound.
-
Sonication: Gentle sonication can help to dissolve the compound. However, be cautious of overheating, which could degrade the compound.
-
Formulation Check: Ensure your formulation components are of high quality and not expired. For instance, hygroscopic DMSO can negatively impact solubility.[1]
Question: I am observing high variability in plasma concentrations of this compound between my study animals. What could be the cause?
Answer: High inter-individual variability is a common issue with poorly soluble compounds. Several factors could be contributing to this:
-
Inconsistent Dosing Technique: Ensure your oral gavage technique is consistent. The volume and placement of the dose can significantly impact absorption.
-
Formulation Instability: If the compound is precipitating out of the formulation before or after administration, it will lead to variable dosing and absorption.
-
Food Effects: The presence or absence of food in the animal's stomach can alter gastrointestinal pH and motility, affecting drug dissolution and absorption. Standardize the fasting period for all animals before dosing.
-
First-Pass Metabolism: Like other kinase inhibitors, this compound may be subject to first-pass metabolism in the gut wall and liver, which can vary between animals.
Question: The observed in vivo efficacy of this compound is lower than expected based on in vitro potency. Could this be a bioavailability issue?
Answer: Yes, low oral bioavailability is a likely cause for a disconnect between in vitro and in vivo results. If the compound is not efficiently absorbed into the systemic circulation, it will not reach the target tissue in sufficient concentrations to exert its therapeutic effect. To confirm this, it is essential to conduct a pharmacokinetic study to determine the oral bioavailability (F%) of your this compound formulation.
Frequently Asked Questions (FAQs)
1. What is the known solubility of this compound?
This compound is reported to be insoluble in water and ethanol, but soluble in DMSO at concentrations up to 85-100 mg/mL.[1][2]
2. Are there any established in vivo formulations for this compound?
Yes, commercial suppliers recommend the following formulations for oral administration in mice:
-
Suspension: A homogeneous suspension can be prepared in a solution of carboxymethylcellulose sodium (CMC-Na).[1]
-
Solution: A solution can be prepared using a multi-component vehicle. For example, a 1 mL working solution can be made by mixing 100 µL of a 25.0 mg/mL DMSO stock solution with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline.
3. What are some general strategies to improve the bioavailability of poorly soluble kinase inhibitors like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[3][4][5][6]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
4. What pharmacokinetic parameters should I expect for an ATR inhibitor?
While specific data for this compound is limited, a study mentioned it has "good pharmacokinetic properties".[7] Studies on other oral ATR inhibitors in mice, such as BAY-1895344 and AZD6738, have shown dose-dependent bioavailability.[8][9][10][11][12] This means that as the dose increases, the oral bioavailability can increase more than proportionally, which is often due to the saturation of first-pass metabolism.[8][9][10][11][12]
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound and pharmacokinetic data for other ATR inhibitors, which can serve as a reference for your studies.
| Parameter | This compound | BAY-1895344 (Elimusertib) | AZD6738 (Ceralasertib) |
| Molecular Weight | 424.50 g/mol | 455.48 g/mol | 530.6 g/mol |
| Aqueous Solubility | Insoluble | - | - |
| DMSO Solubility | 85-100 mg/mL[1][2] | - | - |
| Oral Bioavailability (F%) in Mice | "Good pharmacokinetic properties"[7] | Dose-dependent, ~4-fold increase from 10 to 40 mg/kg[8] | Dose-dependent, from 31.3% at 2.0 mg/kg to 81.3% at 75 mg/kg[10] |
| Tmax (oral) in Mice | - | 15 minutes[8] | 15-60 minutes[9][10] |
| Half-life (oral) in Mice | - | Longer than IV administration | 94.4 to 130 minutes |
Experimental Protocols
1. Protocol for Preparation of this compound Formulation (Solution)
This protocol is adapted from a commercially available recommendation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved, using gentle warming or sonication if necessary.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube (e.g., for a final formulation with 10% DMSO and 40% PEG300, add 4 volumes of PEG300 for every 1 volume of DMSO stock).
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Add Tween-80 (e.g., for a final formulation with 5% Tween-80, add 0.5 volumes).
-
Mix again by vortexing.
-
Finally, add saline to reach the final desired volume (e.g., for a final formulation with 45% saline, add 4.5 volumes).
-
Vortex the final solution until it is homogeneous. The final preparation should be a clear solution.
2. Protocol for In Vivo Bioavailability Study in Mice
This protocol provides a general framework for determining the absolute oral bioavailability of this compound.
Animal Model:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Study Groups:
-
Group 1: Intravenous (IV) Administration (n=3-5 mice)
-
Dose: 1-2 mg/kg (dissolved in a suitable IV vehicle).
-
-
Group 2: Oral (PO) Administration (n=3-5 mice per time point if serial sampling is not possible)
-
Dose: 10 mg/kg (formulated as described above).
-
Procedure:
-
Fast the animals for 4-6 hours before dosing, with free access to water.
-
Administer this compound to each group via the respective route (IV via tail vein, PO via oral gavage).
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for both IV and PO groups.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathway and Experimental Workflow Diagrams
ATR Signaling Pathway
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7] ATR is a key regulator of the DNA damage response (DDR), particularly in response to replication stress.[7] The following diagram illustrates the central role of ATR in the DDR pathway.
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for researchers aiming to improve the in vivo bioavailability of this compound.
Caption: Workflow for troubleshooting and improving this compound bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing SKLB-197 Precipitation in Experimental Setups
For researchers, scientists, and professionals in drug development, encountering precipitation of experimental compounds like SKLB-197 can be a significant hurdle. This technical support center provides a comprehensive guide to understanding and mitigating precipitation issues with this compound, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a potent and highly selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key regulator in the DNA damage response pathway.[1][2] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which inherently leads to low solubility in aqueous solutions such as cell culture media and buffers.[3] This poor aqueous solubility is the primary reason for its tendency to precipitate.
Q2: What are the initial signs of this compound precipitation?
Precipitation can manifest as a fine, crystalline powder, cloudiness, or a visible film in your solution. It can occur immediately upon addition to an aqueous medium or develop over time during incubation.
Q3: How can I be certain that the observed precipitate is this compound and not a component of my media?
While media components can sometimes precipitate, especially with temperature changes or high concentrations of supplements, precipitation that occurs specifically after the addition of this compound is a strong indicator that the compound is the cause. You can confirm this by preparing a control solution of your media with the same amount of solvent (e.g., DMSO) but without this compound. If this solution remains clear, the precipitate is likely this compound.
Q4: Can the color of the this compound solution indicate a problem?
This compound powder is typically a white to light yellow solid.[3] When fully dissolved in a suitable solvent like DMSO, the solution should be clear. Any haziness, color change, or visible particles may suggest solubility issues or degradation.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution in Aqueous Media
Cause: This is often due to "solvent shock," where the rapid change in solvent polarity from a high-concentration organic stock (like DMSO) to an aqueous environment causes the hydrophobic compound to crash out of solution.
Solution:
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in the media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Lower Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final experimental medium. Consider performing a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.
Issue: Precipitation During Incubation
Cause: Changes in temperature, pH, or interactions with media components over time can lead to a decrease in solubility and subsequent precipitation. The CO2 environment in an incubator can slightly lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds.
Solution:
-
Maintain Temperature: Ensure that your cell culture media is pre-warmed to 37°C before adding the this compound solution. Avoid repeated warming and cooling of your experimental plates.
-
pH Stability: Use appropriately buffered media for your incubator's CO2 concentration to maintain a stable pH.
-
Serum Considerations: Serum proteins can sometimes interact with small molecules. If you suspect this is an issue, you could test the solubility in serum-free versus serum-containing media.
Data Presentation: this compound Solubility Profile
The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility in complex aqueous media like cell culture broths can be variable and should be empirically determined for your specific experimental conditions.
| Solvent/Medium | Solubility | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | Soluble | 85 - 100 | 200.2 - 235.6 | Use fresh, anhydrous DMSO for best results.[1][4][5] |
| Water | Insoluble | - | - | [4] |
| Ethanol | Insoluble | - | - | [4] |
| In vivo Formulation | Soluble | ≥ 2.5 | ≥ 5.89 | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] |
Molecular Weight of this compound: 424.51 g/mol [6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of 2-fold dilutions of your this compound DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, aspirate a small volume from each well and examine it under a microscope to look for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound in your specific experimental setup.
Visualizations
ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly in response to single-strand breaks and replication stress. Upon DNA damage, ATR is recruited to the site and activated, leading to the phosphorylation of a cascade of downstream targets, most notably Chk1. This signaling cascade ultimately results in cell cycle arrest, DNA repair, and, in some cases, apoptosis, thereby maintaining genomic integrity. This compound acts as a potent inhibitor of ATR, blocking these downstream signaling events.
Caption: ATR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Preventing this compound Precipitation
This workflow outlines the key steps to minimize the risk of this compound precipitation when preparing solutions for cell-based assays. Following this procedure will help ensure that the compound remains in solution and is delivered to the cells at the intended concentration.
Caption: Recommended workflow for preparing this compound solutions for cell-based assays.
Troubleshooting Logic for this compound Precipitation
When faced with this compound precipitation, a logical approach to troubleshooting can help identify and resolve the issue efficiently. This diagram outlines a step-by-step process to diagnose the cause and implement the appropriate solution.
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
assessing the stability of SKLB-197 under different storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and maintaining the stability of SKLB-197 under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in its powdered form should be stored at -20°C for up to 3 years.[1][2] It is also stable at room temperature for a few days, such as during shipping.[2] To prevent degradation, it is crucial to keep the vial tightly sealed in a cool, dry, and dark place.[3][4]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4][5] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][5]
Q3: What solvent should I use to prepare this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: Can I store this compound solutions at 4°C?
Q5: What are general best practices for handling this compound to ensure its stability?
A5: To maintain the stability and integrity of this compound, it is important to adhere to the following best practices:
-
Always use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[3][6]
-
Handle the compound in a clean, dry, and well-ventilated area to prevent contamination.[3][6]
-
Minimize exposure to light, humidity, and air.[4]
-
Use sterile pipette tips and tubes when preparing solutions to avoid contamination.[4]
-
Clearly label all vials with the compound name, concentration, date of preparation, and storage conditions.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
Possible Cause: This may be due to the degradation of this compound in your experimental setup, especially in aqueous solutions or cell culture media.[7][8]
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure that your stock solution has been stored correctly and is within the recommended stability period.
-
If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the powdered compound.[4]
-
-
Assess Stability in Experimental Medium:
-
Perform a stability study of this compound in your specific experimental medium (e.g., buffer, cell culture media).[8]
-
A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
-
Optimize Experimental Conditions:
-
If this compound is found to be unstable in your experimental medium, consider reducing the incubation time if the assay allows.[8]
-
Evaluate the pH of your medium, as extreme pH values can catalyze degradation.[7]
-
Protect your experiment from light, especially if using plate readers or microscopy, as light can cause photolytic degradation.[7]
-
Issue 2: Precipitation of this compound in aqueous solution.
Possible Cause: The solubility of this compound may be exceeded in the aqueous medium, or the concentration of the organic solvent (e.g., DMSO) from the stock solution is too high.
Troubleshooting Steps:
-
Check Final Solvent Concentration:
-
Ensure the final concentration of DMSO or other organic solvent in your aqueous solution is low (typically below 0.5%) to avoid precipitation and cellular toxicity.[8]
-
-
Solubility Test:
-
Determine the maximum solubility of this compound in your specific aqueous buffer or cell culture medium.
-
-
Preparation Technique:
-
When diluting the stock solution, add the stock solution to the pre-warmed aqueous medium while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| Stock Solution in DMSO | -80°C | 1 year[1][5] |
| Stock Solution in DMSO | -20°C | 1 month[1][5] |
Table 2: Example Data from a Stability Study of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time Point (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 100,000 | 100% |
| 2 | 98,500 | 98.5% |
| 4 | 96,200 | 96.2% |
| 8 | 91,800 | 91.8% |
| 12 | 88,100 | 88.1% |
| 24 | 79,500 | 79.5% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Medium
This protocol outlines a general method to determine the stability of this compound in a specific aqueous medium (e.g., phosphate-buffered saline, cell culture medium) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Aqueous medium of interest (e.g., PBS, DMEM)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at the desired temperature
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[8]
-
Spike the Medium: Add the this compound stock solution to the pre-warmed aqueous medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (e.g., <0.1%).[8]
-
Time Zero (T=0) Sample: Immediately after adding the compound, take an aliquot of the solution, and prepare it for HPLC analysis. This will serve as the 100% reference point.[8]
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.
-
Sample Processing: Stop the degradation process by adding a quenching solvent (e.g., acetonitrile) and/or by freezing the samples at -80°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to separate and quantify the remaining this compound. Record the peak area for each time point.[8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound against time to determine the degradation kinetics.[8]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | ATR inhibitor | CAS 2713577-16-1 | ATM/ATR | 美国InvivoChem [invivochem.cn]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SKLB-197 and Other ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, SKLB-197, with other prominent ATR inhibitors: Berzosertib (M6620), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344). The information presented is collated from publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to ATR Inhibition
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity.[1] Cancer cells, characterized by rapid proliferation and often defective in other DNA repair pathways, exhibit a heightened dependency on the ATR pathway to manage replication stress and survive. This dependency creates a therapeutic window for ATR inhibitors, which can selectively induce synthetic lethality in tumor cells. By inhibiting ATR, these small molecules disrupt cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage and ultimately, cancer cell death.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo efficacy of this compound, Berzosertib, Ceralasertib, and Elimusertib based on available preclinical data.
Table 1: In Vitro Efficacy of ATR Inhibitors
| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | Cancer Type | IC50 (Cell-Based Assay) |
| This compound | ATR | 13 nM[1] | - | - | - |
| Berzosertib (M6620) | ATR | <0.2 nM | HT29 | Colorectal Cancer | 19 nM |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 285 nM | |||
| FaDu | Head and Neck Squamous Cell Carcinoma | 252 nM | |||
| Ceralasertib (AZD6738) | ATR | 1 nM | H23 (ATM-deficient) | Non-Small Cell Lung Cancer | Enhances cisplatin efficacy |
| A549 (ATM-proficient) | Non-Small Cell Lung Cancer | Enhances cisplatin efficacy | |||
| LoVo | Colorectal Cancer | - | |||
| HCC1806 | Breast Cancer | - | |||
| Elimusertib (BAY 1895344) | ATR | 7 nM[2] | HT-29 | Colorectal Cancer | 160 nM[2] |
| LoVo | Colorectal Cancer | 71 nM[2] | |||
| SU-DHL-8 | B-cell Lymphoma | 9 nM[2] | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 nM | |||
| MDA-MB-453 | HER2+ Breast Cancer | 46 nM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target or cell viability by 50%.
Table 2: In Vivo Efficacy of ATR Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model (Cell Line) | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | ATM-deficient tumors | - | Not specified | Potent antitumor activity |
| Berzosertib (M6620) | Pancreatic cancer xenografts | Pancreatic Cancer | 20 mg/kg, IV (single or split dose) with gemcitabine | Enhanced antitumor activity of gemcitabine[3] |
| Ceralasertib (AZD6738) | LoVo | Colorectal Cancer | 50 mg/kg, qd, PO | Significant tumor growth inhibition[2] |
| HCC1806 | Breast Cancer | 12.5-50 mg/kg, qd or bid, PO | Dose-dependent tumor growth inhibition[2] | |
| Patient-Derived Xenografts (PDX) | Various | Not specified | Significant single-agent activity[4] | |
| Elimusertib (BAY 1895344) | MDA-MB-231 | Triple-Negative Breast Cancer | 30-50 mg/kg, bid, 3 days on/4 days off, PO | Slowed tumor growth to tumor size decrease |
| Patient-Derived Xenografts (PDX) | Pediatric Solid Tumors | 40 mg/kg, bid, 3 days on/4 days off, PO | Reduced tumor volume growth in all models[5][6] | |
| ATM-mutant gastric cancer PDX | Gastric Cancer | 40 mg/kg, PO | Tumor regression | |
| BRCA2-mutant breast cancer PDX | Breast Cancer | 40 mg/kg, PO | Decreased tumor growth rate |
This table presents a selection of available in vivo data and is not an exhaustive list.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of ATR inhibitors.
Western Blotting for Phospho-Chk1 (p-Chk1)
This assay is a primary method to confirm the on-target activity of ATR inhibitors by measuring the phosphorylation of its direct downstream substrate, Chk1.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, U2OS) in 6-well plates. After 24 hours, treat with varying concentrations of the ATR inhibitor. To induce DNA damage and activate the ATR pathway, co-treat with an agent like hydroxyurea (e.g., 2 mM for 4 hours) or expose to UV radiation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP, which is indicative of metabolic activity.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the ATR inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[7][8][9][10][11]
Immunofluorescence for γH2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage that can increase following ATR inhibition.[12]
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the ATR inhibitor, with or without a DNA damaging agent.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.[13]
-
Mandatory Visualization
ATR Signaling Pathway and Inhibition
Caption: ATR signaling pathway and the mechanism of action of ATR inhibitors.
Experimental Workflow for ATR Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of ATR inhibitors.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SKLB-197: A Comparative Guide Using CRISPR-Based and Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of SKLB-197, a potent and highly selective inhibitor of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase.[1] Robust on-target validation is a cornerstone of drug development, ensuring that a compound's therapeutic efficacy is a direct consequence of modulating its intended target. Here, we detail the application of CRISPR-Cas9-mediated gene editing as a gold-standard genetic approach and compare it with orthogonal biochemical and biophysical methods.
This compound has demonstrated significant potency with an IC50 value of 0.013 μM against ATR kinase and exhibits minimal activity against a broad panel of other protein kinases.[1][2] Its mechanism of action centers on the inhibition of the DNA damage response (DDR) pathway, a critical signaling cascade for cancer cell survival, particularly in tumors with existing DNA repair deficiencies.[1] This guide will provide the experimental framework to rigorously confirm that the cellular effects of this compound are indeed mediated through the specific inhibition of ATR.
Comparative Analysis of On-Target Validation Methods
A multi-faceted approach is recommended to build a strong case for the on-target activity of this compound. The following table summarizes the key methodologies, their principles, and their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Gene Knockout | Compares the phenotype of cells treated with this compound to cells with a genetic knockout of the ATR gene. A similar phenotype provides strong evidence of on-target activity. | Provides definitive genetic evidence of target engagement. Allows for the study of long-term consequences of target inhibition. | Can be time-consuming to generate stable knockout cell lines. Potential for off-target gene editing. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of ATR in the presence of this compound indicates direct binding.[3][4] | Directly assesses target engagement in a cellular context. Can be adapted for high-throughput screening.[5] | Does not provide information on the functional consequences of target binding. Can be technically challenging for some protein targets. |
| Phosphoproteomics | Quantifies changes in the phosphorylation status of downstream substrates of a target kinase upon inhibitor treatment. Inhibition of ATR by this compound should lead to decreased phosphorylation of its known substrates, such as CHK1.[6] | Provides a global view of the inhibitor's impact on cellular signaling. Can identify novel downstream targets and biomarkers.[7][8] | Requires sophisticated mass spectrometry instrumentation and bioinformatics expertise. Can be expensive and time-consuming. |
| Kinome Profiling | Assesses the selectivity of the inhibitor by screening it against a large panel of kinases. | Provides a comprehensive overview of the inhibitor's selectivity profile. Helps to identify potential off-target effects early in development. | Typically performed in vitro, which may not fully recapitulate the cellular environment. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ATR
This protocol outlines the generation of an ATR knockout cell line to compare its phenotype with that of wild-type cells treated with this compound.
1. gRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of the ATR gene using a publicly available design tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into the chosen cell line (e.g., a cancer cell line sensitive to ATR inhibition).
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
3. Single-Cell Cloning and Validation:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[9]
-
Expand the single-cell clones and screen for ATR knockout by Western blot analysis of ATR protein expression and Sanger sequencing of the targeted genomic locus.[9]
4. Phenotypic Comparison:
-
Treat both wild-type and ATR knockout cells with a dose range of this compound.
-
Assess key phenotypes such as cell viability, cell cycle progression, and DNA damage markers (e.g., γH2AX).
-
The expectation is that ATR knockout cells will be resistant to further treatment with this compound, as the target is already absent.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to confirm the direct binding of this compound to ATR in intact cells.
1. Cell Treatment:
-
Treat cultured cells with either this compound at a desired concentration or vehicle (DMSO) for a specified time.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[10]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.[10]
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.[10]
4. Protein Detection:
-
Analyze the amount of soluble ATR in the supernatant by Western blot or an immunoassay like ELISA.
-
A shift in the melting curve of ATR to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Phosphoproteomic Analysis
This protocol provides an overview of a phosphoproteomics experiment to identify the downstream signaling effects of this compound.
1. Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle for a defined period.
2. Protein Extraction and Digestion:
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
3. Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.[11]
5. Data Analysis:
-
Compare the phosphoproteomes of this compound-treated and vehicle-treated cells to identify statistically significant changes in phosphorylation.
-
A significant decrease in the phosphorylation of known ATR substrates (e.g., CHK1 at Ser345) would validate the on-target effect of this compound.
Visualizing Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams were generated using the DOT language.
Caption: Experimental workflows for on-target validation of this compound.
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Conclusion
Validating the on-target effects of a potent and selective inhibitor like this compound is paramount for its successful development as a therapeutic agent. This guide outlines a robust strategy that combines the genetic precision of CRISPR-Cas9 with orthogonal biochemical and biophysical methods. By systematically applying these approaches, researchers can build a compelling data package that unequivocally demonstrates that the biological activity of this compound is a direct result of its intended interaction with ATR kinase. This rigorous validation will de-risk further preclinical and clinical development and ultimately contribute to the advancement of targeted cancer therapies.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemo-phosphoproteomic profiling with ATR inhibitors berzosertib and gartisertib uncovers new biomarkers and DNA damage response regulators | MRC PPU [ppu.mrc.ac.uk]
- 8. Phosphoproteomics of ATR signaling in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genemedi.net [genemedi.net]
- 10. benchchem.com [benchchem.com]
- 11. Phosphoproteomics of ATR signaling in mouse testes | eLife [elifesciences.org]
Head-to-Head Comparison: SKLB-197 and CHK1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational ATR inhibitor SKLB-197 and prominent CHK1 inhibitors. By examining their distinct mechanisms of action, preclinical efficacy, and associated experimental protocols, this document aims to equip researchers with the critical information needed to inform their cancer research and drug development programs.
Executive Summary
The DNA damage response (DDR) is a critical pathway for cancer cell survival, making it a prime target for therapeutic intervention. This comparison focuses on two key approaches to dismantling the DDR: inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase with this compound, and direct inhibition of Checkpoint Kinase 1 (CHK1) with inhibitors such as Prexasertib (LY2606368), SRA737 (CCT245737), and AZD7762.
While both strategies aim to induce synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents, their specific molecular targets and downstream consequences differ significantly. This compound acts upstream by targeting ATR, a master regulator of the response to replication stress and DNA single-strand breaks. In contrast, CHK1 inhibitors act on a key downstream effector, directly abrogating the S and G2/M cell cycle checkpoints. This guide will delve into the available preclinical data to illuminate the performance of these distinct but related therapeutic strategies.
Mechanism of Action: A Tale of Two Checkpoints
The ATR-CHK1 signaling cascade is a cornerstone of the DDR pathway. Understanding the distinct roles of ATR and CHK1 is fundamental to appreciating the therapeutic rationale for their inhibition.
This compound: Targeting the Apex Regulator
This compound is a potent and highly selective inhibitor of ATR kinase.[1] ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at sites of stalled replication forks and DNA damage. Upon activation, ATR phosphorylates a multitude of substrates, with CHK1 being one of the most critical. By inhibiting ATR, this compound prevents the initiation of the downstream signaling cascade, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in tumors with existing DNA repair defects or high levels of replicative stress.
CHK1 Inhibitors: Directly Dismantling the Gatekeeper
CHK1 inhibitors, such as Prexasertib, SRA737, and AZD7762, directly bind to and inhibit the kinase activity of CHK1.[2][3][4] CHK1 is a crucial effector kinase that, upon phosphorylation by ATR, enforces cell cycle arrest in the S and G2 phases. This pause allows time for DNA repair before the cell enters mitosis. By inhibiting CHK1, these agents abrogate this critical checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, a process that often leads to mitotic catastrophe and apoptosis.
ATR-CHK1 Signaling Pathway and Points of Inhibition.
Quantitative Data: A Comparative Overview
The following tables summarize the available in vitro potency and efficacy data for this compound and selected CHK1 inhibitors. Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound | ATR | IC50: 13 nM | Biochemical Assay |
| Prexasertib (LY2606368) | CHK1 | Ki: 0.9 nM, IC50: <1 nM | Cell-free Assay |
| CHK2 | IC50: 8 nM | Cell-free Assay | |
| SRA737 (CCT245737) | CHK1 | IC50: 1.3 nM | Biochemical Assay |
| AZD7762 | CHK1 | IC50: 5 nM | Scintillation Proximity Assay |
| CHK2 | IC50: 5 nM | Scintillation Proximity Assay |
Data compiled from multiple sources.[1][3][4][5]
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
This compound (ATR Inhibitor) Specific IC50 data for a panel of cancer cell lines for this compound is not readily available in the public domain.
Prexasertib (CHK1 Inhibitor)
| Cell Line | Cancer Type | IC50 (nM) |
| Ovarian Cancer Cell Line Panel | High-Grade Serous Ovarian Cancer | 1 - 10 |
| PEO1 | Ovarian Cancer (BRCA2 mutated) | ~6 |
| OVCAR3 | Ovarian Cancer (BRCA wild-type) | ~49 |
SRA737 (CHK1 Inhibitor)
| Cell Line | Cancer Type | Cellular IC50 for G2 Checkpoint Abrogation (nM) |
| HT29 | Colon Cancer | 30 - 220 |
| SW620 | Colon Cancer | 30 - 220 |
| MiaPaCa-2 | Pancreatic Cancer | 30 - 220 |
| Calu6 | Lung Cancer | 30 - 220 |
Data from[3]
AZD7762 (CHK1 Inhibitor)
| Cell Line | Cancer Type | GI50 (µM) |
| HEK293 | Embryonic Kidney | 0.236 |
| SW620 | Colon Cancer | Potentiates gemcitabine |
| MDA-MB-231 | Breast Cancer | Potentiates gemcitabine |
Data from[4]
Table 3: In Vivo Antitumor Efficacy
| Inhibitor | Tumor Model | Mouse Strain | Dosing Regimen | Outcome |
| This compound | Colon Cancer Xenograft | N/A | N/A | Potent antitumor activity in ATM-deficient tumors |
| Prexasertib | Ovarian Cancer PDX (DF59) | NSG | 8 mg/kg, BID | Significant tumor growth inhibition |
| Calu-6 Lung Cancer Xenograft | CD-1 nu/nu | 1-10 mg/kg, SC, twice daily for 3 days, rest 4 days | Tumor growth inhibition | |
| SRA737 | HT29 Colon Cancer Xenograft | N/A | 150 mg/kg p.o. (in combo with LY188011) | Tumor growth inhibition |
| AZD7762 | SW620 Colon Cancer Xenograft | Athymic | In combo with irinotecan | Tumor-free survival |
| H460-DNp53 Lung Cancer Xenograft | Mouse | In combo with gemcitabine | Log cell kill of 0.9 |
Data compiled from multiple sources.[2][3][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to evaluate ATR and CHK1 inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibition of ATR or CHK1 kinase activity.
-
Reagents: Recombinant human ATR/ATRIP or CHK1 enzyme, biotinylated peptide substrate (e.g., a fragment of p53 for ATR or Cdc25C for CHK1), ATP, assay buffer, stop solution containing EDTA, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin).
-
Procedure:
-
The inhibitor (e.g., this compound or a CHK1 inhibitor) is serially diluted and added to the wells of a microplate.
-
The kinase and biotinylated substrate are added, and the reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of the EDTA-containing stop solution.
-
HTRF detection reagents are added, and the plate is incubated to allow for antibody binding.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.
-
Workflow for an in vitro HTRF kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a CHK1 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of these inhibitors in a mouse model.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The inhibitor (formulated in a suitable vehicle) is administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). A control group receives the vehicle alone.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) can be calculated.
General workflow for an in vivo tumor xenograft study.
Conclusion
This compound and CHK1 inhibitors represent two distinct and promising strategies for targeting the DNA damage response in cancer. This compound, as an ATR inhibitor, acts at the apex of the replication stress response pathway, while CHK1 inhibitors target a critical downstream node to dismantle cell cycle checkpoints. The preclinical data, though not directly comparative in most cases, demonstrates the potent antitumor activity of both classes of inhibitors, particularly in combination with genotoxic therapies.
For researchers and drug developers, the choice between targeting ATR and CHK1 may depend on the specific genetic context of the tumor, the desired therapeutic window, and the potential for combination with other agents. This guide provides a foundational comparison to aid in these critical decisions, highlighting the importance of robust preclinical data in advancing novel cancer therapeutics. Further head-to-head studies under standardized conditions will be invaluable in delineating the relative merits of these two important classes of DDR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gemcitabine and Chk1 inhibitor AZD7762 synergistically suppress the growth of Lkb1-deficient lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Unveiling the Potency of SKLB-197: A Comparative Guide to Synthetic Lethality in ATM-Deficient Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SKLB-197 and its synthetic lethal interaction with Ataxia Telangiectasia Mutated (ATM) deficiency. We will delve into its performance against alternative therapeutic strategies, supported by available experimental data, and provide detailed methodologies for key experiments.
The principle of synthetic lethality, where the co-occurrence of two genetic events is lethal to a cell while neither event is lethal on its own, has emerged as a promising strategy in cancer therapy. A key target in this approach is the DNA Damage Response (DDR) pathway. Tumors with defects in certain DDR genes, such as ATM, become heavily reliant on alternative repair pathways for survival. This compound, a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, has demonstrated significant antitumor activity in ATM-deficient tumors, showcasing a classic synthetic lethal relationship.[1]
The ATM-ATR Signaling Axis: A Critical Node in DNA Damage Response
ATM and ATR are two distinct, yet related, kinases that play pivotal roles in orchestrating the cellular response to DNA damage. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, including single-stranded DNA (ssDNA) that arises from replication stress. In healthy cells, both pathways work in concert to maintain genomic stability. However, in cancer cells where ATM is non-functional, the ATR pathway becomes the primary mechanism for cell survival in the face of DNA damage. By inhibiting ATR, compounds like this compound effectively dismantle the remaining crucial DNA repair pathway in ATM-deficient cancer cells, leading to catastrophic DNA damage and subsequent cell death.
Comparative Analysis of Therapeutic Agents
This compound demonstrates high selectivity for ATR with a reported IC50 of 0.013 µM.[1][2] While direct comparative studies of this compound against other agents in a standardized panel of ATM-deficient cell lines are not extensively available in the public domain, we can compare its profile with other classes of drugs known to exhibit synthetic lethality with ATM deficiency.
| Drug Class | Example Compound(s) | Mechanism of Action | Reported Efficacy in ATM-deficient Models |
| ATR Inhibitor | This compound | Potent and selective inhibitor of ATR kinase. | Demonstrates potent antitumor activity in ATM-deficient tumors both in vitro and in vivo.[1][2] |
| AZD6738 (Ceralasertib) | Orally bioavailable and selective ATR kinase inhibitor. | Shows synergistic effects with chemotherapy in ATM-deficient non-small cell lung cancer. | |
| PARP Inhibitors | Olaparib, Niraparib | Inhibit Poly (ADP-ribose) polymerase, a key enzyme in base excision repair. | FDA-approved for certain cancers with BRCA mutations; show efficacy in some ATM-deficient tumors. |
| CHK1 Inhibitors | Prexasertib | Inhibits Checkpoint Kinase 1, a downstream effector of ATR. | Demonstrates synthetic lethality in the context of attenuated ATM signaling.[3] |
Experimental Data: Performance of Alternatives in ATM-Deficient Cell Lines
The following table summarizes publicly available data on the half-maximal inhibitory concentration (IC50) of alternative compounds in various cancer cell lines with defined ATM status. This data is compiled from multiple sources and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | ATM Status | IC50 (µM) | Reference |
| AZD6738 | LoVo | Colorectal | Deficient | Potent activity reported | [4] |
| H23 | Lung | Deficient | Synergistic with cisplatin | ||
| Olaparib | Multiple | Various | Deficient | Sensitivity varies by cell line | [5] |
| Niraparib | Multiple | Various | Deficient | Sensitivity varies by cell line | |
| Prexasertib | Multiple | Various | Deficient | Efficacy demonstrated | [3] |
Note: The absence of specific IC50 values for this compound in a comparative panel of ATM-proficient vs. ATM-deficient cell lines in publicly accessible literature is a current limitation. The available information confirms its potent activity in ATM-deficient models.
Experimental Protocols
To facilitate the replication and validation of findings related to synthetic lethality with ATM deficiency, we provide detailed protocols for key experimental assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed ATM-proficient and ATM-deficient cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or the alternative compound for 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for DNA Damage Response Markers
This technique is used to detect and quantify specific proteins involved in the DNA damage response.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDR markers (e.g., phospho-CHK1, γH2AX, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a potent and selective ATR inhibitor that exhibits a clear synthetic lethal interaction with ATM deficiency. This makes it a promising candidate for targeted cancer therapy in tumors harboring ATM mutations. While direct quantitative comparisons with other synthetic lethal agents are currently limited by the availability of public data, the known alternatives, including other ATR inhibitors, PARP inhibitors, and CHK1 inhibitors, also demonstrate significant efficacy in ATM-deficient models. The experimental protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other compounds targeting the ATM-ATR signaling axis. Further head-to-head studies are warranted to definitively position this compound within the landscape of therapies for ATM-deficient cancers.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic lethality in ATM-deficient RAD50-mutant tumors underlies outlier response to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
cross-validation of SKLB-197's antitumor effects in different cancer types
For Immediate Release to the Scientific Community
This guide provides a comprehensive cross-validation of the antitumor effects of SKLB-197, a novel and highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes the current preclinical data on this compound, offers a comparison with other ATR inhibitors in development, and provides detailed experimental methodologies for key assays.
Abstract
This compound has emerged as a potent and highly selective inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR). Preclinical studies demonstrate its significant antitumor activity, particularly in cancers with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene, leveraging the principle of synthetic lethality. This guide consolidates the available data on this compound's efficacy across different cancer models and contextualizes its performance against other clinical-stage ATR inhibitors such as Berzosertib, Ceralasertib, and Elimusertib.
Introduction to this compound
This compound is a small molecule inhibitor targeting ATR kinase with high selectivity. It exhibits a potent inhibitory concentration (IC50) of 0.013 µM against the ATR enzyme.[1][2][3] The primary mechanism of action for this compound is the disruption of the ATR-mediated signaling cascade, which is essential for repairing DNA damage and stabilizing replication forks. In tumor cells with compromised DDR pathways, such as those lacking functional ATM, the inhibition of ATR by this compound leads to an accumulation of DNA damage, ultimately triggering cell death.[1][3]
Comparative In Vitro Efficacy
While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, its potent activity in ATM-deficient tumor models has been established.[1][3] For context, this section presents a comparative overview of the potency of other well-characterized ATR inhibitors.
| Compound | Target | IC50 (Kinase Assay) | Key Characteristics |
| This compound | ATR | 0.013 µM[1][2] | Highly selective; potent in ATM-deficient tumors.[1][3] |
| Berzosertib (M6620/VX-970) | ATR | ~0.019 µM | First-in-class ATR inhibitor, extensively studied in combination with chemotherapy. |
| Ceralasertib (AZD6738) | ATR | Data not publicly available | Orally bioavailable, potent as monotherapy and in combination. |
| Elimusertib (BAY-1895344) | ATR | Data not publicly available | Orally available, demonstrated preclinical efficacy as monotherapy. |
Note: Direct comparative IC50 values from head-to-head studies are not yet publicly available and can vary based on assay conditions.
In Vivo Antitumor Activity of this compound
Published preclinical data have confirmed the potent in vivo antitumor effects of this compound in xenograft models of ATM-deficient cancers.[1][3] However, specific details regarding dosing regimens and quantitative tumor growth inhibition are not yet publicly available. The following table provides a general framework for the expected reporting of such data, based on standard preclinical studies.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations |
| ATM-deficient cancer cell line xenograft | To be determined | To be determined | Expected to show significant tumor growth delay or regression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ATR inhibitors and a typical workflow for their preclinical evaluation.
Caption: Inhibition of the ATR signaling pathway by this compound.
Caption: A generalized workflow for the preclinical assessment of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and initial characterization of this compound are described in the primary literature. The following are generalized protocols for key assays used in the evaluation of ATR inhibitors.
In Vitro Cell Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a comparator compound for 72 hours.
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: 5-10 million cancer cells are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
Conclusion and Future Directions
This compound is a promising, highly selective ATR inhibitor with demonstrated preclinical antitumor activity, particularly in ATM-deficient cancers. While the currently available public data is limited, it positions this compound as a valuable tool for cancer research and a potential candidate for further clinical development. Future studies should focus on generating comprehensive in vitro and in vivo data across a broader range of cancer types and providing direct comparisons with other clinical-stage ATR inhibitors to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SKLB-197: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential logistical information and a step-by-step operational plan for the proper disposal of SKLB-197, a potent and highly selective ATR kinase inhibitor.[1][2] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Understanding this compound: Essential Information
This compound is a research-use-only compound with significant biological activity.[3][4] While specific disposal protocols for this compound are not publicly detailed, the following procedures are based on best practices for the disposal of hazardous chemical waste in a laboratory setting.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.[5]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date of accumulation.
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[5]
-
Scheduling Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure to this compound, follow these immediate safety measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
For large spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data
Currently, there is no publicly available quantitative data specifically pertaining to the disposal of this compound, such as permissible concentration limits for disposal or specific degradation data. Researchers should operate under the assumption that it is a potent compound and handle it with care, minimizing the generation of waste whenever possible.
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not available in the public domain. The recommended procedure is to treat it as hazardous chemical waste and arrange for its disposal through a certified hazardous waste management service, as coordinated by your institution's EHS department.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guidance for SKLB-197
Disclaimer: This document provides essential safety and logistical guidance for the handling of SKLB-197 based on general best practices for potent, research-grade kinase inhibitors. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this compound should be handled as potentially hazardous, and all precautions should be taken to minimize exposure.
Hazard Assessment
This compound is a potent and highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2] As with many potent small molecule kinase inhibitors, it should be treated as a potentially hazardous compound. The primary risks are associated with inhalation of aerosolized powder and skin or eye contact. Due to its mechanism of action, which involves the DNA damage response pathway, there may be potential for reproductive toxicity, and it should be handled with appropriate containment measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to create a barrier between the researcher and the potentially hazardous compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Two pairs of nitrile gloves (double-gloving).Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield for splash risks.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Handling and Experimental Procedures
All work with this compound should be conducted in a designated and clearly marked area of the laboratory.
Protocol for Weighing and Reconstitution:
-
Preparation: Don all recommended PPE for handling the solid form of this compound.
-
Containment: Perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine powders.
-
Weighing: Use dedicated spatulas and weigh paper. Tare the balance with the weigh paper before adding the compound.
-
Reconstitution: this compound is soluble in DMSO.[1] Slowly add the solvent to the solid compound to avoid splashing. Ensure the vial is securely capped and vortex gently to dissolve.
-
Cleaning: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and weigh paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated. A validated decontamination process should be established to remove or destroy the compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
